Technical Documentation Center

Pinocembrin 7-O-beta-D-glucoside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pinocembrin 7-O-beta-D-glucoside
  • CAS: 75829-43-5

Core Science & Biosynthesis

Foundational

De Novo Biosynthesis of Pinocembrin 7-O-β-D-Glucoside: A Comprehensive Technical Guide

Executive Summary Pinocembrin 7-O-β-D-glucoside (PCBG) is a highly bioactive flavanone glycoside naturally occurring in medicinal plants such as Penthorum chinense and Viscum coloratum[1][2]. Pharmacokinetically, PCBG ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin 7-O-β-D-glucoside (PCBG) is a highly bioactive flavanone glycoside naturally occurring in medicinal plants such as Penthorum chinense and Viscum coloratum[1][2]. Pharmacokinetically, PCBG exhibits superior water solubility compared to its aglycone counterpart, pinocembrin, and demonstrates potent hepatoprotective, neuroprotective, and anti-inflammatory efficacies[1][3]. Due to the low yield and ecological unsustainability of direct plant extraction, the pharmaceutical industry is pivoting toward synthetic biology. By reconstructing the PCBG biosynthetic pathway in microbial chassis like Escherichia coli and Saccharomyces cerevisiae, researchers can achieve scalable, eco-friendly production[3][4]. This whitepaper dissects the mechanistic pathway, metabolic engineering strategies, and self-validating experimental protocols required to synthesize PCBG de novo.

Mechanistic Dissection of the Biosynthetic Pathway

The biosynthesis of PCBG is an elegant orchestration of the phenylpropanoid pathway coupled with regioselective glycosylation. Understanding the causality behind enzyme selection is critical for successful heterologous expression.

The C4H Bypass: From L-Phenylalanine to Cinnamoyl-CoA

The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine ammonia-lyase (PAL)[5]. Crucially, the synthesis of pinocembrin diverges from the canonical naringenin pathway at this exact juncture. Naringenin requires Cinnamate 4-hydroxylase (C4H) to add a 4'-hydroxyl group to the B-ring. Pinocembrin, however, natively lacks this 4'-hydroxyl group[4]. Therefore, the pathway must deliberately bypass C4H. To accommodate this, a specific 4-coumarate:CoA ligase (4CL) with a high substrate affinity for cinnamic acid—such as Oc4CL1 isolated from Ornithogalum caudatum—is employed to directly thioesterify trans-cinnamic acid into cinnamoyl-CoA[4].

Polyketide Condensation and Stereospecific Cyclization

Chalcone synthase (CHS) acts as the polyketide synthase, catalyzing the stepwise condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA[3][4]. This reaction yields pinocembrin chalcone. Subsequently, Chalcone isomerase (CHI) drives the stereospecific intramolecular cyclization of the chalcone, closing the C-ring to produce the stereochemically pure flavanone, (2S)-pinocembrin[4].

Regioselective 7-O-Glycosylation

The terminal step dictates the pharmacological profile of the molecule. A UDP-glycosyltransferase (UGT) must transfer a glucose moiety from UDP-glucose to the aglycone. Enzymes such as TwUGT2 (from Tripterygium wilfordii) exhibit strict regioselectivity toward the C-7 hydroxyl group of flavonoids[6]. Because pinocembrin lacks a 3-OH group, the 7-OH position is sterically highly accessible and thermodynamically favored for nucleophilic attack, yielding Pinocembrin 7-O-β-D-glucoside[6].

BiosynthesisPathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Deamination) CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL (Thioesterification) Chal Pinocembrin Chalcone CinCoA->Chal CHS (Condensation) MalCoA 3 x Malonyl-CoA MalCoA->Chal Pino (2S)-Pinocembrin Chal->Pino CHI (Cyclization) PCBG Pinocembrin 7-O-β-D-glucoside (PCBG) Pino->PCBG UGT (7-O-Glycosylation) UDPG UDP-Glucose UDPG->PCBG

Figure 1: Complete biochemical pathway from L-Phenylalanine to Pinocembrin 7-O-β-D-glucoside.

Metabolic Engineering & Yield Optimization

To transition from a proof-of-concept pathway to a high-titer production system, the microbial chassis must be metabolically rewired.

Quantitative Data: Optimization Strategies
StrategyTarget Gene / MetaboliteMechanistic EffectRef
Malonyl-CoA Push Overexpression of accABCDForces conversion of acetyl-CoA to malonyl-CoA, supplying the 3 equivalents required by CHS.[3][5]
Fatty Acid Pull Block Downregulation of fabH / fabFLimits endogenous fatty acid synthesis, preventing the draining of the malonyl-CoA pool.[3]
Product Stabilization Knockout of EXG1 (in Yeast)Eliminates endogenous glycoside hydrolase activity, preventing the degradation of PCBG back to pinocembrin.[7]
Precursor Feeding Supplementation of Cinnamic AcidBypasses the PAL bottleneck, directly feeding the 4CL enzyme to increase downstream flux.[3]

Self-Validating Experimental Methodologies

Protocol 1: In Vivo Heterologous Production in E. coli

This protocol utilizes a two-stage pH fermentation strategy. The causality behind this choice is critical: a neutral pH promotes optimal E. coli biomass accumulation, while shifting to a slightly alkaline pH during the production phase enhances the solubility of the hydrophobic pinocembrin intermediate, preventing intracellular crystallization and maximizing its availability to cytosolic UGTs[3].

Step-by-Step Workflow:

  • Plasmid Assembly: Construct a dual-vector system. Clone PAL, Oc4CL1, OcCHS2, and MsCHI into a pETDuet-1 vector[4]. Clone TwUGT2 and accABCD into a pCDFDuet-1 vector[5][6].

  • Transformation & Control: Transform both plasmids into E. coli BL21(DE3). Self-Validation Step: Simultaneously transform an empty vector control strain to establish the baseline background of endogenous metabolites.

  • Seed Culture: Inoculate a single colony into 50 mL LB medium containing ampicillin (100 µg/mL) and streptomycin (50 µg/mL). Grow at 37°C until OD600 reaches 0.6.

  • Induction & pH Shift: Induce expression with 0.5 mM IPTG. Shift the temperature to 25°C to promote soluble protein folding. Adjust the broth pH to 7.8 using 1M NaOH to increase intermediate solubility[3].

  • Feeding: Supplement the medium with 3 mM trans-cinnamic acid and 2% glucose (to drive the UDP-glucose pool).

  • Harvest: Ferment for 48 hours, then centrifuge at 8,000 × g to separate the cell pellet from the supernatant for extraction.

Protocol 2: In Vitro UGT Enzymatic Assay & LC-MS/MS Validation

To definitively prove that the engineered UGT is responsible for the 7-O-glycosylation, an in vitro assay utilizing purified enzyme is required.

Step-by-Step Workflow:

  • Reaction Mixture Setup: In a 100 µL total volume, combine 50 mM Tris-HCl buffer (pH 7.5), 10 µg purified recombinant TwUGT2, 100 µM (2S)-pinocembrin (dissolved in DMSO, final concentration <5%), 1 mM UDP-glucose, and 5 mM MgCl2. Causality: Mg2+ acts as a critical cofactor, stabilizing the leaving UDP group during the nucleophilic attack by the flavonoid's 7-OH[6].

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Quenching (Self-Validation): Terminate the reaction by adding 100 µL of ice-cold methanol. This precipitates the proteins immediately, ensuring that the detected PCBG is strictly a result of the 60-minute enzymatic timeframe and not a post-extraction artifact.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject 10 µL of the supernatant into a C18 reverse-phase column. Monitor the parent-to-daughter ion transitions in negative electrospray ionization (ESI-) mode. PCBG will present a precursor ion at m/z 417 [M-H]- and a characteristic product ion at m/z 255[M-H-162]-, corresponding to the loss of the neutral glucose moiety, confirming the aglycone core[1].

ExperimentalWorkflow cluster_1 1. Genetic Engineering cluster_2 2. Fermentation cluster_3 3. Validation Gene Gene Mining (PAL, 4CL, CHS, CHI, UGT) Vector Plasmid Assembly (pET System) Gene->Vector Host Host Transformation (E. coli / Yeast) Vector->Host Metab accABCD Overexpression (Malonyl-CoA Push) Host->Metab Ferm Two-Stage pH Fermentation Extr Metabolite Extraction (Ethyl Acetate) Ferm->Extr Metab->Ferm LCMS LC-MS/MS Analysis (Quantification) Extr->LCMS

Figure 2: Workflow for heterologous production and LC-MS/MS validation of PCBG.

References

  • Biosynthesis pathway for pinocembrin. ResearchGate. 5

  • Transcriptome-enabled discovery and functional characterization of enzymes related to (2S)-pinocembrin biosynthesis from Ornithogalum caudatum and their application for metabolic engineering. PMC. 4

  • Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. MDPI. 3

  • Enzyme promiscuity-driven co-production of flavonoid 7-O-glycosides in engineered Saccharomyces cerevisiae. PMC. 7

  • In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. ResearchGate / Scientific Reports. 1

  • Isolation and characterization of a glycosyltransferase with specific catalytic activity towards flavonoids from Tripterygium wilfordii. Taylor & Francis. 6

  • Viscum coloratum - PCIDB. Genome.jp. 2

Sources

Exploratory

Whitepaper: Pharmacokinetics and In Vivo Metabolism of Pinocembrin 7-O-β-D-glucoside

Executive Summary Pinocembrin 7-O-β-D-glucoside (P7G) is a highly bioactive flavanone glycoside predominantly isolated from the medicinal herb Penthorum chinense Pursh[1], Glycyrrhiza glabra (licorice)[2], and the foliar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin 7-O-β-D-glucoside (P7G) is a highly bioactive flavanone glycoside predominantly isolated from the medicinal herb Penthorum chinense Pursh[1], Glycyrrhiza glabra (licorice)[2], and the foliar glands of Eucalyptus species[3]. While it demonstrates potent antioxidant, anti-inflammatory, and hepatoprotective properties[1][4][5], translating P7G from a botanical extract into a clinical therapeutic requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an authoritative framework for understanding the in vivo metabolic fate of P7G and details the analytical methodologies required for its pharmacokinetic (PK) quantification.

Physicochemical Constraints and ADME Fundamentals

The glycosylation of flavonoids generally increases their water solubility but paradoxically limits their direct intestinal absorption due to the bulky, polar sugar moiety. P7G must undergo extensive biotransformation before its active aglycone can exert systemic pharmacological effects.

Table 1: Physicochemical Profile of Pinocembrin 7-O-β-D-glucoside

ParameterValue / Description
CAS Number 75829-43-5[4][5]
Molecular Weight 418.39 g/mol [4][5]
Chemical Formula C21H22O9[4][5]
Primary Botanical Sources Penthorum chinense Pursh, Glycyrrhiza glabra, Eucalyptus spp.[1][2][3]
Key Bioactivities Antioxidant, Hepatoprotective, Lipid peroxidation modulation[4][5][6]
Primary Metabolic Route Intestinal β-glucosidase cleavage → Hepatic Glucuronidation / Sulfation

In Vivo Metabolic Fate & Biotransformation

The metabolism of P7G is a multi-stage process heavily reliant on the gut-liver axis. Because the intact glucoside is highly polar, its bioavailability is dictated by microbial metabolism rather than direct epithelial transport.

  • Intestinal Deglycosylation : Upon oral administration, P7G resists cleavage by mammalian digestive enzymes in the upper gastrointestinal tract. Instead, it is hydrolyzed by the gut microbiota (specifically via bacterial β-glucosidases) into its aglycone, pinocembrin.

  • Absorption & Distribution : The lipophilic aglycone is rapidly absorbed across the intestinal epithelium via passive diffusion into the portal vein. Notably, pinocembrin is capable of passing through the blood-brain barrier (BBB) via passive transport, which facilitates its well-documented neuroprotective effects[3].

  • Hepatic Phase I & II Metabolism : Once in the portal circulation, the aglycone undergoes extensive first-pass metabolism in the liver. Phase I involves cytochrome P450-mediated hydroxylation, while Phase II involves rapid conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to form highly water-soluble glucuronide and sulfate metabolites for renal and biliary excretion.

G P7G Pinocembrin 7-O-β-D-glucoside (Oral Administration) Gut Intestinal Microbiota (β-glucosidase cleavage) P7G->Gut Aglycone Pinocembrin (Aglycone) (Portal Vein Absorption) Gut->Aglycone Liver Hepatic Metabolism (Phase I & II) Aglycone->Liver Metabolites Glucuronide & Sulfate Conjugates (Excretion) Liver->Metabolites

In vivo metabolic pathway of Pinocembrin 7-O-beta-D-glucoside highlighting gut deglycosylation.

Experimental Methodology: LC-MS/MS PK Profiling

To accurately map the pharmacokinetic profile of P7G and its metabolites, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required[7]. As a Senior Application Scientist, I emphasize that the integrity of PK data relies on preventing ex vivo degradation and ensuring absolute recovery during sample preparation.

Protocol: Step-by-Step In Vivo Pharmacokinetic Evaluation

Step 1: Animal Dosing & Sampling

  • Procedure : Administer P7G (e.g., 10-40 mg/kg) via oral gavage to Wistar rats[7]. Collect 200 µL blood samples from the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h) into heparinized tubes.

  • Scientific Rationale : Dense early time points (0.08–1 h) are critical to capture the rapid Cmax​ of the aglycone following microbial cleavage, while the 24 h timeframe ensures accurate calculation of the terminal elimination half-life ( t1/2​ ) and total systemic exposure ( AUC0−∞​ ).

Step 2: Plasma Preparation & Protein Precipitation

  • Procedure : Centrifuge blood at 4,000 × g for 10 min at 4°C. Transfer 50 µL of plasma to a clean microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). Vortex for 3 min, then centrifuge at 14,000 × g for 15 min at 4°C.

  • Scientific Rationale : Acetonitrile is selected over methanol because it more aggressively disrupts non-covalent protein-drug binding, ensuring >90% recovery of both the polar parent glucoside and the lipophilic aglycone. The low temperature (4°C) halts any residual enzymatic degradation ex vivo.

Step 3: LC-MS/MS Analysis

  • Procedure : Inject 2 µL of the supernatant into an LC-MS/MS system equipped with a C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm)[8]. Utilize a binary mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI).

  • Scientific Rationale : Formic acid acts as an ion-pairing agent, enhancing the ionization efficiency of flavonoids in positive/negative ESI modes. MRM mode filters out endogenous plasma matrix noise, providing the high signal-to-noise ratio necessary for quantifying trace Phase II metabolites.

PK_Workflow Step1 1. Animal Dosing (Oral/IV Administration) Step2 2. Plasma Sampling (Time-course collection) Step1->Step2 Step3 3. Sample Prep (Protein Precipitation w/ ACN) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Detection) Step3->Step4 Step5 5. PK Data Analysis (Non-compartmental modeling) Step4->Step5

Step-by-step LC-MS/MS workflow for in vivo pharmacokinetic evaluation.

Table 2: Optimized LC-MS/MS Gradient for Flavonoid Glucoside Quantification [8][9]

Time (min)Mobile Phase A (0.1% FA in H₂O) %Mobile Phase B (0.1% FA in ACN) %Flow Rate (mL/min)
0.095.05.00.35 - 0.40
9.05.095.00.35 - 0.40
10.05.095.00.35 - 0.40
11.195.05.00.35 - 0.40
14.095.05.00.35 - 0.40

Self-Validating System (Trustworthiness & QC)

To ensure the analytical protocol is a self-validating system, a rigorous Quality Control (QC) framework must be embedded into every batch run:

  • Matrix Effect Evaluation : Blank plasma spiked post-extraction must be compared to neat standards to calculate ion suppression or enhancement. An acceptable matrix effect for P7G must fall strictly between 85%−115% .

  • Calibration Linearity : The calibration curve must span at least three orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL) with an R2>0.99 to accommodate the wide dynamic range of in vivo concentrations.

  • Incurred Sample Reanalysis (ISR) : At least 10% of the in vivo study samples must be reanalyzed on a separate day. The variance between the original and ISR results must be ≤20% , proving the stability of the aglycone and its conjugates during freeze-thaw cycles.

Conclusion

The pharmacokinetic evaluation of Pinocembrin 7-O-β-D-glucoside reveals a complex interplay between gut microbiota metabolism and hepatic clearance. By employing stringent LC-MS/MS methodologies with robust sample preparation and self-validating QC measures, researchers can accurately quantify its bioavailability. This foundational ADME data is critical for advancing P7G from a traditional botanical compound to a standardized pharmacological agent.

References

  • Biorbyt . Pinocembrin-7-O-β-D-glucopyranoside Datasheet. 4

  • MedChemExpress . Pinocembrin-7-O-β-D-glucopyranoside (Synonyms). 6

  • MySkinRecipes . Pinocembrin 7-O-beta-D-glucoside Analytical Reference Substance. 5

  • National Center for Biotechnology Information (PMC) . Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. 9

  • PLOS One . Foliar Essential Oil Glands of Eucalyptus Subgenus Eucalyptus (Myrtaceae) Are a Rich Source of Flavonoids and Related Non-Volatile Constituents. 10

  • Semantic Scholar . PHYTOCHEMICAL SCREENING AND DETERMINATION OF ANTI-BACTERIAL AND ANTI-OXIDANT POTENTIAL OF Glycyrrhiza glabra ROOT EXTRACTS.2

  • National Center for Biotechnology Information (PMC) . An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials. 1

  • ResearchGate . Quantification of thonningianin a in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study. 7

  • MDPI . Transcriptomic and Metabolomic Basis of Short- and Long-Term Post-Harvest UV-C Application in Regulating Grape Berry Quality Development. 8

Sources

Foundational

Unraveling the Neuroprotective Mechanisms of Pinocembrin 7-O-β-D-Glucoside: A Technical Whitepaper

Executive Summary Pinocembrin 7-O-β-D-glucoside (PCBG) is a prominent flavanone glycoside isolated from Penthorum chinense Pursh, a plant extensively utilized in traditional and modern pharmacognosy[1]. While its aglycon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin 7-O-β-D-glucoside (PCBG) is a prominent flavanone glycoside isolated from Penthorum chinense Pursh, a plant extensively utilized in traditional and modern pharmacognosy[1]. While its aglycone counterpart, pinocembrin (PCB), has been approved by the China Food and Drug Administration (CFDA) for the treatment of ischemic stroke, the glycoside PCBG presents unique pharmacokinetic advantages, acting effectively as a natural prodrug[2]. This whitepaper elucidates the biotransformation of PCBG, its multi-target neuroprotective mechanisms, and provides validated experimental protocols for researchers investigating flavonoid-mediated neuroprotection.

Pharmacokinetic Paradigm: The Prodrug Dynamics of PCBG

A critical factor in neuropharmacology is the ability of a therapeutic compound to cross the blood-brain barrier (BBB). PCBG itself is highly polar due to its glucoside moiety, which limits direct BBB penetration. However, oral administration of PCBG reveals a sophisticated pharmacokinetic profile.

In vivo and in vitro biotransformation studies demonstrate that PCBG is rapidly deglycosylated into its aglycone, PCB, primarily within the gastrointestinal (GI) tract (1)[1]. Following oral administration, the plasma concentration of PCB is approximately 4-fold higher than that of circulating PCBG[1]. Once in the systemic circulation, the highly lipophilic PCB readily crosses the BBB via passive transport, accumulating in the central nervous system (CNS) to exert its neuroprotective effects (3)[3].

G PCBG PCBG (Oral) GI GI Tract (Deglycosylation) PCBG->GI Ingestion PCB_Plasma Pinocembrin (PCB) in Plasma GI->PCB_Plasma Biotransformation BBB Blood-Brain Barrier (Passive Transport) PCB_Plasma->BBB Circulation CNS CNS (Neuroprotection) BBB->CNS Penetration

Fig 1. Biotransformation of PCBG to PCB and subsequent BBB penetration.

Core Molecular Mechanisms of Neuroprotection

The neuroprotective efficacy of PCBG (via its active metabolite PCB) is achieved through a multi-target mechanism, primarily modulating oxidative stress, neuroinflammation, and mitochondrial apoptosis[2].

3.1. Attenuation of Oxidative Stress (Nrf2/HO-1 Axis) Oxidative stress is a primary driver of neuronal injury in ischemic stroke and neurodegenerative diseases. Pinocembrin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1) and an increase in intracellular glutathione levels (4)[4]. This effectively neutralizes reactive oxygen species (ROS) and reduces lipid peroxidation, protecting neurons from β-amyloid-induced toxicity[1].

3.2. Suppression of Neuroinflammation (NF-κB and MAPK Pathways) Neuroinflammation exacerbates brain tissue damage following injury. Pinocembrin exhibits potent anti-inflammatory properties by blocking the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1]. It specifically mitigates SAPK/JNK-c-Jun activation and inhibits p38MAPK-MK2-HSP27 (5)[5]. Consequently, the expression of pro-inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and inducible Nitric Oxide Synthase (iNOS), is significantly suppressed[2].

3.3. Mitigation of Apoptosis and Mitochondrial Dysfunction Pinocembrin preserves mitochondrial membrane potential and inhibits autophagy and apoptosis in ischemic penumbra regions[2]. By downregulating RAGE (Receptor for Advanced Glycation Endproducts) transcripts, it attenuates cognitive decline secondary to chronic cerebral hypoperfusion[5].

G PCB Pinocembrin (Active Metabolite) Nrf2 Nrf2/HO-1 Pathway PCB->Nrf2 Activates NFkB NF-κB & MAPK PCB->NFkB Inhibits Mito Mitochondrial Function PCB->Mito Preserves ROS ↓ ROS & Oxidative Stress Nrf2->ROS Inflam ↓ TNF-α, IL-1β, iNOS NFkB->Inflam Apop ↓ Apoptosis & Autophagy Mito->Apop

Fig 2. Intracellular signaling cascades modulated by pinocembrin in neurons.

Quantitative Pharmacological Profile

To provide a comparative baseline for drug development professionals, the following table summarizes the quantitative pharmacological effects and pharmacokinetic parameters of PCBG and its active aglycone.

Parameter / MarkerTarget / MatrixObserved Effect / ValueBiological Significance
Plasma Concentration Rat Plasma (Oral Admin)PCB is ~4-fold higher than PCBGConfirms rapid GI deglycosylation and high bioavailability of the aglycone[1].
ROS Production Neuroblastoma CellsSignificant reduction (dose-dependent)Indicates potent radical scavenging and Nrf2 activation[2].
TNF-α & IL-1β Brain Tissue (Ischemia Model)DownregulatedConfirms suppression of NF-κB mediated neuroinflammation[2].
Glutathione (GSH) Neuronal CellsIncreasedEnhances endogenous antioxidant defense mechanism[2].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the experimental design to prevent false positives and ensure authoritative data generation.

Protocol 1: UPLC-MS/MS Pharmacokinetic Profiling of PCBG Biotransformation Objective: To quantify the conversion of PCBG to PCB in various biological matrices, proving that the gut microbiome drives deglycosylation.

  • Matrix Preparation: Collect rat plasma, liver homogenate, gastrointestinal (GI) contents, and liver microsomes (RLM). Causality Note: Using isolated GI contents vs. RLM differentiates gut microbial enzymatic activity from hepatic phase I metabolism[1].

  • Incubation: Spike 10 μM of PCBG into each matrix. Incubate at 37°C.

  • Self-Validation Control: Include a parallel incubation with heat-inactivated GI contents (boiled for 10 mins). Rationale: If PCB forms in the active GI matrix but not the heat-inactivated one, it proves the conversion is enzymatically driven by the microbiota, rather than spontaneous chemical degradation.

  • Extraction: At designated time points (0, 15, 30, 60, 120 mins), add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., genistein) to precipitate proteins and halt enzymatic activity. Centrifuge at 12,000 rpm for 10 mins.

  • UPLC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled with a tandem mass spectrometer. Operate in negative electrospray ionization (ESI-) mode. Rationale: Flavonoids like PCBG and PCB contain phenolic hydroxyl groups that readily lose a proton, yielding strong [M-H]- precursor ions[1].

  • Data Interpretation: Monitor the rapid depletion of PCBG and the stoichiometric appearance of PCB in the GI content samples.

Protocol 2: In Vitro Assessment of Nrf2/HO-1 Activation in β-Amyloid-Challenged Cells Objective: To evaluate the neuroprotective efficacy of PCB against Alzheimer's-like oxidative stress.

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in DMEM supplemented with 10% FBS.

  • Pre-treatment: Treat cells with varying concentrations of PCB (e.g., 1, 5, 10 μM) for 2 hours.

  • Challenge: Expose the cells to 20 μM of aggregated β-amyloid (Aβ25-35) for 24 hours. Causality Note: Aβ25-35 is used to reliably induce ROS generation and mimic the neurotoxic environment of Alzheimer's disease[5].

  • Validation Control: Co-treat a subset of cells with PCB and ML385 (a specific Nrf2 inhibitor). Rationale: If ML385 abolishes the protective effect of PCB, it definitively proves that the neuroprotection is causally dependent on the Nrf2 pathway, rather than off-target antioxidant effects.

  • Assay: Measure cell viability via MTT assay and quantify intracellular ROS using DCFDA fluorescence. Perform Western blot analysis for nuclear Nrf2 and cytosolic HO-1 expression.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Comment on Isolation and Identification of Compounds from Penthorum chinense Pursh: Pinocembrin and Its Rapidly Emerging Neuroprotective Effects Source: ACS Publications URL
  • In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation Source: Scientific Reports / ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Pinocembrin 7-O-β-D-glucoside: Blood-Brain Barrier Permeability, Pharmacokinetics, and Neuroprotective Mechanisms

Executive Summary Pinocembrin (5,7-dihydroxyflavanone) is a pleiotropic flavonoid widely recognized for its robust neuroprotective and anti-inflammatory properties. While the aglycone form is well-documented for its high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin (5,7-dihydroxyflavanone) is a pleiotropic flavonoid widely recognized for its robust neuroprotective and anti-inflammatory properties. While the aglycone form is well-documented for its high lipophilicity and rapid blood-brain barrier (BBB) penetration, its glycosylated derivative, Pinocembrin 7-O-β-D-glucoside (P7G) , presents a distinct pharmacokinetic profile. Glycosylation fundamentally alters the molecule's partition coefficient, solubility, and transport mechanisms. This technical guide synthesizes current computational data, in vivo pharmacokinetics, and self-validating in vitro methodologies to elucidate how P7G navigates the neurovascular unit and exerts its therapeutic efficacy.

Physicochemical Profiling & BBB Permeation Dynamics

The addition of a bulky, polar β-D-glucose moiety at the 7-OH position of the pinocembrin backbone shifts the molecule from a highly lipophilic entity (LogP ~2.1–2.5) to a more hydrophilic compound[1]. This structural modification dictates its BBB permeation kinetics.

While the pinocembrin aglycone crosses the BBB primarily via passive transcellular diffusion[2], P7G relies on a bifurcated mechanism for central nervous system (CNS) exposure:

  • Prodrug Deglycosylation: In vivo, orally administered flavonoid glycosides are heavily metabolized by gut microbiota and endogenous tissue β-glucosidases. This enzymatic cleavage liberates the highly permeable aglycone into systemic circulation, allowing it to passively diffuse into the brain parenchyma[3].

  • Transporter-Mediated Flux: Intact P7G exhibits moderate computational BBB permeability scores (ranging from 0.345 to 0.775 depending on the predictive model)[4]. Its transport across the brain microvascular endothelium is likely facilitated by glucose transporters (e.g., GLUT1), though it may simultaneously act as a substrate for efflux pumps like P-glycoprotein (P-gp), a common phenomenon observed with other flavonoid glycosides[5].

Quantitative Data Summary
ParameterPinocembrin (Aglycone)Pinocembrin 7-O-β-D-glucoside
Molecular Formula C₁₅H₁₂O₄C₂₁H₂₂O₉[6]
Molecular Weight 256.25 g/mol 418.39 g/mol [6]
Lipophilicity (LogP) ~2.1 - 2.5[1]< 1.0 (Hydrophilic shift)
Predicted BBB Penetration High (CNS Score: 0.91)[7]Moderate (Score: 0.345 - 0.775)[4]
Primary BBB Transport Passive transcellular diffusion[2]Transporter-mediated / Deglycosylation[3]
Target Affinity (e.g., BACE1) High (Ki = 29.3 µM)[8]Moderate (Steric hindrance from glycoside)

Mechanistic Basis of Neurovascular Protection

Once across the BBB (either intact or as the deglycosylated aglycone), the compound exerts profound protective effects on the neurovascular unit, particularly under conditions of acute ischemic stroke.

Prolonged cerebral ischemia induces severe BBB damage, leading to vasogenic edema and hemorrhagic transformation. Pinocembrin mitigates this structural collapse by directly inhibiting the secretion of Platelet-Derived Growth Factor-CC (PDGF-CC) and the subsequent phosphorylation of its receptor, PDGFR-α[9].

The Causality of Protection: The suppression of the PDGF-CC/PDGFR-α signaling axis is critical because it prevents the downstream activation of Matrix Metalloproteinases (specifically MMP-2 and MMP-9). Under ischemic stress, active MMPs proteolytically degrade essential tight junction proteins (TJPs), namely occludin and claudin-5. By halting MMP activation, pinocembrin preserves paracellular barrier integrity, expanding the therapeutic time window for tissue-type plasminogen activator (t-PA) administration[9].

Pathway Ischemia Ischemia / Hypoxia PDGF PDGF-CC Secretion Ischemia->PDGF PDGFR PDGFR-α Phosphorylation PDGF->PDGFR MMP MMP-2 / MMP-9 Activation PDGFR->MMP TJ Tight Junction Degradation (Occludin, Claudin-5) MMP->TJ BBB BBB Disruption TJ->BBB P7G Pinocembrin 7-O-β-D-glucoside P7G->PDGF P7G->MMP

Fig 1. Pinocembrin 7-O-β-D-glucoside inhibits PDGF-CC and MMP-2/9 to preserve BBB integrity.

Self-Validating Experimental Protocol: In Vitro BBB Permeability

To rigorously quantify the BBB permeability of P7G and differentiate transcellular flux from paracellular leakage, we employ a self-validating in vitro Transwell co-culture system coupled with HPLC-MS/MS.

Experimental Causality: Monocultures of brain microvascular endothelial cells (BMECs) fail to develop the high-resistance tight junctions characteristic of the in vivo BBB. We co-culture BMECs with primary astrocytes because astrocyte-derived paracrine factors (e.g., TGF-β, GDNF) are strictly required to upregulate claudin-5 expression. Furthermore, to ensure that the measured permeability of P7G is not an artifact of compound-induced cytotoxicity, we multiplex the assay with a paracellular flux marker (Lucifer Yellow). If Lucifer Yellow permeability remains stable during P7G dosing, the system validates that the barrier is intact and the calculated Papp​ reflects true transcellular or transporter-mediated flux.

Step-by-Step Methodology

Phase 1: Co-Culture Establishment

  • Seed primary rat astrocytes ( 1.5×104 cells/cm²) on the abluminal (bottom) side of a polycarbonate Transwell insert (0.4 µm pore size). Allow 2 hours for cellular adhesion.

  • Invert the inserts and seed primary BMECs ( 5×104 cells/cm²) on the luminal (top) side.

  • Culture for 5-7 days in specialized endothelial medium supplemented with hydrocortisone to promote tight junction formation.

Phase 2: Barrier Integrity Validation 4. Measure Transendothelial Electrical Resistance (TEER) using a chopstick ohmmeter. Acceptance Criteria: TEER must exceed 200 Ω·cm² prior to initiating the permeability assay.

Phase 3: Dosing and Multiplexed Sampling 5. Prepare a 10 µM dosing solution of Pinocembrin 7-O-β-D-glucoside spiked with 50 µM Lucifer Yellow (LY) in transport buffer (HBSS with 10 mM HEPES, pH 7.4). 6. Replace the apical chamber medium with 0.5 mL of the dosing solution. Add 1.5 mL of blank transport buffer to the basolateral chamber. 7. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. 8. Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with 100 µL of fresh, pre-warmed buffer to maintain sink conditions.

Phase 4: Bioanalysis and Calculation 9. Quantify LY fluorescence (Ex: 428 nm, Em: 536 nm) in a microplate reader to validate barrier integrity ( Papp​ for LY must remain < 1×10−6 cm/s). 10. Quantify P7G concentration in the basolateral aliquots using HPLC-MS/MS (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile, MRM mode). 11. Calculate the Apparent Permeability ( Papp​ ) using the formula:

Papp​=A×C0​dQ/dt​

(Where dQ/dt is the steady-state appearance rate on the basolateral side, A is the surface area of the filter, and C₀ is the initial apical concentration).

Workflow S1 1. Co-culture Astrocytes & BMECs S2 2. TEER & LY Validation S1->S2 S3 3. P7G Dosing (Apical) S2->S3 S4 4. Basolateral Sampling S3->S4 S5 5. HPLC-MS/MS Analysis S4->S5 S6 6. Papp Calculation S5->S6

Fig 2. Self-validating in vitro BBB permeability workflow using Transwell co-culture and HPLC-MS/MS.

References

  • Computational Investigation of Pinocembrin as a Multi-Target Ligand: A Molecular Docking Study Biomedical and Pharmacology Journal[Link]

  • Pinocembrin Protects Blood-Brain Barrier Function and Expands the Therapeutic Time Window for Tissue-Type Plasminogen Activator Treatment in a Rat Thromboembolic Stroke Model National Center for Biotechnology Information (PMC)[Link]

  • Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential World Journal of Gastroenterology[Link]

  • Ingredient Details: Pinocembrin 7-O-beta-D-glucoside TCM-ADIP Database[Link]

  • Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda National Center for Biotechnology Information (PMC)[Link]

  • Neuroprotective Potential of Flavonoids in Brain Disorders MDPI (Multidisciplinary Digital Publishing Institute)[Link]

  • 5-Hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-...] PlantaeDB [Link]

  • Foliar Essential Oil Glands of Eucalyptus Subgenus Eucalyptus (Myrtaceae) Are a Rich Source of Flavonoids National Center for Biotechnology Information (PMC)[Link]

  • Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase I National Center for Biotechnology Information (PMC)[Link]

  • Putative Mechanisms Underlying the Beneficial Effects of Polyphenols in Murine Models of Metabolic Disorders in Relation to Gut Microbiota MDPI (Multidisciplinary Digital Publishing Institute)[Link]

Sources

Protocols & Analytical Methods

Method

Pinocembrin 7-O-beta-D-glucoside dosing guidelines for murine models

Application Note: Pinocembrin 7-O-β-D-Glucoside (P7G) Dosing and Pharmacokinetic Guidelines for Murine Models Executive Summary & Pharmacological Context Pinocembrin 7-O-β-D-glucoside (P7G) is a bioactive flavanone glyco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pinocembrin 7-O-β-D-Glucoside (P7G) Dosing and Pharmacokinetic Guidelines for Murine Models

Executive Summary & Pharmacological Context

Pinocembrin 7-O-β-D-glucoside (P7G) is a bioactive flavanone glycoside predominantly isolated from Penthorum chinense Pursh (1)[1] and Litchi chinensis seeds (2)[2]. It has garnered significant attention in preclinical drug development due to its pleiotropic effects, which include hepatoprotection, antioxidant defense, and anti-metastatic activity[1][2]. Unlike its aglycone counterpart (pinocembrin), the glycosidic linkage in P7G alters its solubility, membrane permeability, and metabolic fate. Translating in vitro efficacy to in vivo murine models requires rigorous formulation engineering to overcome the inherent physicochemical limitations of flavonoid glycosides.

Mechanistic Rationale for In Vivo Efficacy

To design an effective dosing regimen, researchers must understand the target pathways. P7G exerts its therapeutic effects through two primary mechanistic axes:

  • Kinase Cascade Inhibition: P7G downregulates the phosphorylation of the PI3K/AKT/mTOR and MAPK (JNK, ERK, p38) pathways, which is critical for reversing epithelial-mesenchymal transition (EMT) and inhibiting tumor metastasis (2)[2].

  • Oxidative Stress Modulation: P7G activates the Nrf2-antioxidant signaling pathway, enhancing the scavenging of reactive oxygen species (ROS) and providing potent hepatoprotection against oxidative liver injury (1)[1].

Pathway cluster_0 Kinase Cascades cluster_1 Oxidative Stress Response P7G Pinocembrin 7-O-β-D-glucoside PI3K PI3K / AKT / mTOR P7G->PI3K Inhibits MAPK MAPK (p38, JNK, ERK) P7G->MAPK Inhibits Nrf2 Nrf2 Activation P7G->Nrf2 Activates Metastasis Inhibition of Metastasis PI3K->Metastasis MAPK->Metastasis ROS ROS Scavenging Nrf2->ROS Hepatoprotection Hepatoprotection ROS->Hepatoprotection

Fig 1. P7G pharmacological mechanism modulating PI3K/MAPK and Nrf2 pathways.

Formulation Engineering and Physicochemical Causality

Flavonoid glycosides like P7G present a formulation paradox: the aglycone core is highly lipophilic, while the glucose moiety is hydrophilic. Administering P7G in pure saline results in erratic absorption due to poor dissolution, whereas excessive organic solvents cause localized tissue necrosis or systemic toxicity in mice.

To ensure a reliable pharmacokinetic (PK) profile, the formulation must thermodynamically stabilize the compound. We recommend a multi-solvent system that sequentially reduces the dielectric constant of the vehicle (3)[3].

Table 1: Validated P7G Formulation Strategies for Murine Dosing

Formulation TypeComposition (v/v)Max SolubilityRouteCausality / Rationale
Standard Cosolvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLPO, IP, IVDMSO dissolves the crystal lattice; PEG300 prevents precipitation during aqueous dilution; Tween-80 forms protective micelles.
Cyclodextrin Inclusion 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLPO, IVSulfobutylether-β-cyclodextrin creates a hydrophobic cavity for the aglycone, enhancing aqueous solubility without surfactants.
Lipid Suspension 10% DMSO + 90% Corn Oil≥ 2.5 mg/mLPO onlyIdeal for long-term chronic dosing (>15 days) to avoid PEG/Tween cumulative toxicity.

In Vivo Dosing Guidelines & Pharmacokinetics

  • Dose Range: Standard pharmacological efficacy in mice is observed between 20 mg/kg and 80 mg/kg (4)[4].

  • Toxicity & MTD: P7G and its structural analogs exhibit a high safety margin. Acute toxicity studies of related derivatives show a Maximum Tolerated Dose (MTD) exceeding 3000 mg/kg in mice[4].

  • Metabolism: Upon oral administration, P7G is subjected to extensive Phase II metabolism, primarily bi-glucuronidation in the liver, which contributes to its low toxicity profile and rapid clearance[4].

Self-Validating Experimental Protocols

Protocol A: Preparation of Standard Cosolvent Formulation (1 mg/mL P7G)

Objective: Formulate P7G for a 20 mg/kg dose in a 20 g mouse (requires 0.4 mg per 400 µL injection volume). Causality Focus: The order of addition is non-negotiable. Adding aqueous saline prematurely induces solvent shock, leading to irreversible nucleation and precipitation.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh 1.0 mg of P7G powder. Add 100 µL of 100% DMSO. Vortex for 60 seconds until completely dissolved. Mechanism: DMSO disrupts the intermolecular hydrogen bonds of the P7G crystal lattice.

  • Cosolvent Stabilization: Add 400 µL of PEG300 to the DMSO-P7G solution. Pipette up and down 10 times. Mechanism: PEG300 acts as a transition solvent, lowering the dielectric constant gap between DMSO and water.

  • Micellization: Add 50 µL of Tween-80. Vortex vigorously for 2 minutes. Mechanism: Tween-80 coats the solvated P7G molecules, preparing them for aqueous dispersion.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously swirling the tube.

  • Self-Validation Check (Critical): Hold the tube against a strong light source. The solution must be optically clear. Let it sit at room temperature for 15 minutes. If any turbidity or micro-crystals appear, the formulation has failed (likely due to rapid saline addition) and must be discarded. Proceeding with a turbid solution will result in erratic PK data and potential micro-embolisms if administered IV.

Workflow Stock 1. Stock Prep (10% DMSO) Cosolvent 2. Cosolvent (40% PEG300) Stock->Cosolvent Surfactant 3. Surfactant (5% Tween-80) Cosolvent->Surfactant Aqueous 4. Aqueous (45% Saline) Surfactant->Aqueous QC QC Check: Optical Clarity? Aqueous->QC Fail Precipitation: Discard QC->Fail No Pass Clear Solution: Proceed QC->Pass Yes Dose In Vivo Dosing (PO/IP) Pass->Dose

Fig 2. Self-validating formulation workflow for P7G in vivo dosing.

Protocol B: Oral Gavage (PO) Pharmacokinetic Profiling
  • Fasting: Fast mice for 12 hours prior to dosing to prevent food-drug binding interactions in the gastrointestinal tract, ensuring baseline absorption kinetics. Water should remain available ad libitum.

  • Administration: Using a 20-gauge oral gavage needle, administer the validated P7G formulation at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Sampling Cascade: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The dense early sampling (0.25 - 1 hr) is crucial to capture the Cmax​ of P7G before rapid Phase II glucuronidation occurs.

  • Plasma Separation: Immediately transfer blood to K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to prevent ex vivo enzymatic degradation of the glycoside bond.

References

  • Title: An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Total flavonoids of litchi seed inhibit breast cancer metastasis by regulating the PI3K/AKT/mTOR and MAPKs signaling pathways Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Pinocembrin 7-O-β-D-glucoside

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of flavonoid glycosides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of flavonoid glycosides. Pinocembrin 7-O-β-D-glucoside (also known as pinocembroside) is a potent bioactive compound isolated from Penthorum chinense Pursh[1], recognized for its ability to modulate oxidative stress and inflammatory pathways[2].

However, its physicochemical structure—a rigid, highly lipophilic flavanone core attached to a bulky glucose moiety—creates a high crystal lattice energy. This results in notoriously poor aqueous solubility, leading to solvent crashes, inconsistent assay dosing, and false-negative biological readouts[3].

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers, ensuring absolute confidence in your in vitro and in vivo screening data.

Physicochemical Profile & Quantitative Solubility Data

Before troubleshooting, it is critical to understand the thermodynamic baseline of the compound. Table 1 summarizes the core properties of pinocembroside, while Table 2 highlights the quantitative improvements achievable through advanced formulation strategies.

Table 1: Physicochemical Properties of Pinocembrin 7-O-β-D-glucoside

PropertyValue / Description
CAS Number 75829-43-5[2]
Molecular Weight 418.39 g/mol [2]
Chemical Formula C21H22O9[2]
Baseline Solubility (Aqueous) Sparingly soluble (Prone to rapid precipitation)[4]
Baseline Solubility (Organic) Soluble in DMSO (up to 50 mg/mL / ~119.5 mM)[4]
Storage Conditions Powder: -20°C (3 years); In Solvent: -80°C (1 year)[2]

Table 2: Comparative Solubility Enhancement Strategies (Aglycone/Glucoside Core)

Solubilization StrategyMax Aqueous ConcentrationFold-Increase vs. BaselinePrimary Application
Unformulated (Baseline) ~48.33 µg/mL1xAnalytical standards
DMSO Co-solvent (1:8) ~500.00 µg/mL~10xAcute in vitro assays (<24h)[5]
Lecithin Complexation ~265.00 µg/mL~5.5xAntioxidant/Lipid assays[6]
HP-β-CD Inclusion Up to 20,000 µg/mL>400xHigh-dose in vivo / Liquid dosage[5]

Frequently Asked Questions & Troubleshooting

Q1: Why does my pinocembroside precipitate immediately when diluted from a DMSO stock into cell culture media? Mechanistic Causality: This is a classic "solvent crash." Pinocembroside dissolves in DMSO because the solvent acts as a strong hydrogen bond acceptor, disrupting the compound's crystal lattice. When you inject this stock into an aqueous buffer, the dielectric constant of the micro-environment shifts drastically. The hydrophobic flavanone cores rapidly undergo π-π stacking and hydrophobic aggregation to minimize contact with water, nucleating into insoluble precipitates before they can disperse[5].

Q2: I need to run a 72-hour cell viability assay. Should I use the DMSO co-solvent method or a carrier complex? Mechanistic Causality: For prolonged assays, do not use the DMSO co-solvent method. Even at low concentrations (<0.5% v/v), DMSO can induce cellular toxicity, alter membrane permeability, and the compound will likely precipitate out of the metastable solution over 72 hours. You must use a carrier complex like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. HP-β-CD encapsulates the hydrophobic core of the molecule, shielding it from the aqueous environment while maintaining thermodynamic stability indefinitely.

Q3: How does complexing pinocembroside with lecithin affect its biological readout? Mechanistic Causality: Lecithin is an amphiphilic phospholipid. When it complexes with pinocembroside, it forms a micellar structure that not only improves aqueous dispersion but also significantly enhances lipid solubility[6]. Because oxidative stress often occurs at the lipid bilayer (lipid peroxidation), the lecithin complex acts as a targeted delivery vehicle, artificially boosting the compound's radical scavenging capacities (e.g., DPPH, ABTS, and hydroxyl radicals) compared to the unformulated compound[6].

Self-Validating Experimental Protocols

Do not assume your compound is in solution just because the liquid appears clear to the naked eye. The following protocols integrate mandatory self-validation steps to guarantee data integrity.

Protocol A: Co-Solvent Dilution (For immediate in vitro use)

Best for: Rapid screening assays where final DMSO concentration can be kept ≤0.5%.

  • Stock Preparation: Weigh 4.18 mg of pinocembroside and dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock[4]. Vortex until optically clear.

  • Thermal Equilibration: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.2) to 37°C. Increasing the thermal energy of the buffer temporarily raises the thermodynamic solubility limit.

  • High-Shear Injection: Inject the required volume of the DMSO stock directly into the vortex vortex of the stirring buffer. Rapid dispersion prevents localized zones of high polarity.

  • Self-Validation System (Centrifugation & UV-Vis): Centrifuge the final assay medium at 10,000 x g for 5 minutes. Extract the supernatant and measure absorbance via UV-Vis spectrophotometry (λmax ~289 nm). Compare the absorbance against a standard curve prepared in 100% DMSO. Logic: If recovery is <95%, micro-precipitation has occurred, and you must switch to Protocol B. Do not store this solution for more than 24 hours[5].

Protocol B: HP-β-CD Inclusion Complexation

Best for: High-concentration dosing, in vivo injections, and long-term aqueous stability.

  • Host Solution: Prepare a 10 mM aqueous solution of HP-β-CD[5].

  • Equimolar Addition: Add an equimolar amount of pinocembroside powder directly to the HP-β-CD solution[5].

  • Activation & Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes. The acoustic cavitation provides the activation energy required for the bulky flavanone core to displace water molecules and insert into the cyclodextrin cavity. Stir continuously for 48 hours to reach thermodynamic equilibrium[7].

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove uncomplexed aggregates.

  • Self-Validation System (Phase-Solubility HPLC): Run the filtered solution through an HPLC system. A true inclusion complex is validated by an AL​ -type phase solubility profile—meaning the concentration of dissolved pinocembroside increases linearly as a direct mathematical function of the HP-β-CD concentration[7].

Protocol C: Lecithin Complexation (Solvent Evaporation)

Best for: Enhancing bioavailability and antioxidant assay performance.

  • Co-Dissolution: Dissolve pinocembroside and lecithin (1:1 molar ratio) in anhydrous ethanol.

  • Molecular Mixing: Stir magnetically for 2 hours at 40°C to ensure complete molecular interaction between the phospholipid tails and the flavanone core.

  • Film Formation: Remove the ethanol under reduced pressure using a rotary evaporator until a thin, dry amorphous film forms on the flask walls.

  • Reconstitution: Reconstitute the film in sterile deionized water, vortexing vigorously to form a micellar dispersion.

  • Self-Validation System (Differential Scanning Calorimetry - DSC): Lyophilize a small aliquot of the complex and analyze it via DSC. Logic: Pure pinocembroside exhibits a sharp endothermic melting peak due to its crystalline lattice. The complete disappearance of this peak in your sample validates that the compound has been successfully converted into a highly soluble amorphous state within the lecithin matrix[6].

Visualizing Workflows and Mechanisms

To assist in experimental design, use the following decision matrix to select the appropriate solubilization strategy, and review the biological pathway to understand how the solubilized compound interacts with cellular targets.

SolubilizationWorkflow Start Pinocembroside (Poor Aqueous Solubility) DMSO DMSO Stock (10-50 mg/mL) Start->DMSO Organic Solubilization Complex Carrier Complexation (Aqueous Required) Start->Complex High Concentration InVitro Direct Buffer Dilution (<0.5% DMSO) DMSO->InVitro Low Concentration Success Stable Aqueous Solution (Ready for Assay) InVitro->Success Validate via UV-Vis HPBCD HP-β-CD Inclusion (Hydrophobic Cavity) Complex->HPBCD Lecithin Lecithin Micelles (Amphiphilic Encapsulation) Complex->Lecithin HPBCD->Success Lyophilize & Reconstitute Lecithin->Success Solvent Evaporation

Fig 1. Decision matrix for pinocembroside solubilization based on assay concentration requirements.

BioPathway Pinocembroside Pinocembroside (Bioavailable Form) ROS Reactive Oxygen Species (Oxidative Stress) Pinocembroside->ROS Direct Scavenging Nrf2 Nrf2 Pathway Activation Pinocembroside->Nrf2 Upregulates NFkB NF-κB Pathway Inhibition Pinocembroside->NFkB Downregulates AntioxEnz Antioxidant Enzymes (SOD, CAT, HO-1) Nrf2->AntioxEnz Gene Transcription Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflam Prevents Expression AntioxEnz->ROS Enzymatic Neutralization

Fig 2. Molecular mechanisms of pinocembroside in mitigating oxidative stress and inflammation.

References

  • Technical Support Center: (+)-Pinocembrin Solubility Enhancement, Benchchem,
  • Study of Pinocembrin-hydroxpropy-β-cyclodextrin Inclusion Compound, Chinese Journal of Modern Applied Pharmacy,
  • Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential, PMC,
  • Pinocembrin–Lecithin Complex: Characterization, Solubiliz
  • An In-depth Technical Guide to the Research Applications of CAS Number 1450878-89-3, Benchchem,
  • Pinocembrin-7-O-β-D-glucopyranoside, Biorbyt,
  • Pinocembrin-7-O-β-D-glucopyranoside, MedchemExpress,

Sources

Optimization

Troubleshooting pinocembrin 7-O-beta-D-glucoside degradation during long-term storage

Welcome to the Technical Support Center for Pinocembrin 7-O-β-D-glucoside . This bioactive flavanone glycoside, prominently isolated from Penthorum chinense Pursh and other medicinal plants, is highly valued in drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pinocembrin 7-O-β-D-glucoside . This bioactive flavanone glycoside, prominently isolated from Penthorum chinense Pursh and other medicinal plants, is highly valued in drug development for its hepatoprotective and antioxidant properties. However, its structural integrity is highly susceptible to environmental stressors during long-term storage.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure your Active Pharmaceutical Ingredient (API) maintains absolute stability.

Part 1: Visualizing Degradation Mechanics

Understanding the pathways of degradation is the first step in troubleshooting API instability. Flavanone glycosides primarily degrade via two mechanisms: moisture-driven hydrolysis and oxidative ring-opening.

Pathway P7G Pinocembrin 7-O-β-D-glucoside Hydrolysis Hydrolysis (H2O / Heat) P7G->Hydrolysis Oxidation Oxidation / Ring Opening P7G->Oxidation Aglycone Pinocembrin (Aglycone) Hydrolysis->Aglycone Chalcone Chalcone Derivatives Oxidation->Chalcone

Degradation pathways of pinocembrin 7-O-β-D-glucoside during storage.

Workflow Start HPLC-UV Analysis CheckAglycone Aglycone Increasing? Start->CheckAglycone YesAglycone Hydrolysis: Check Moisture CheckAglycone->YesAglycone Yes CheckChalcone Unknown Peaks? CheckAglycone->CheckChalcone No Optimize Lyophilize & Store at -80°C YesAglycone->Optimize YesChalcone Oxidation: Check O2/pH CheckChalcone->YesChalcone Yes YesChalcone->Optimize

Diagnostic workflow for identifying and resolving glycoside degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a steady increase in the pinocembrin aglycone peak in my stored solid samples over time? Root Cause (Causality): You are observing the hydrolysis of the β-D-glucosidic bond at the C-7 position. This cleavage yields the free pinocembrin aglycone and a glucose moiety. In solid-state storage, this is almost exclusively driven by residual moisture (hygroscopicity) combined with thermal stress. Studies on the processing of Penthorum chinense demonstrate that thermal and enzymatic exposure causes a sharp decrease in pinocembrin 7-O-glucoside with a proportional, significant increase in free pinocembrin[1]. Resolution: Ensure the compound is lyophilized to a moisture content of <1%. Store the desiccated powder at -20°C or -80°C in tightly sealed, moisture-barrier containers.

Q2: My stock solutions in Methanol/DMSO are turning slightly yellow and showing unknown secondary peaks on HPLC. What is happening? Root Cause (Causality): Flavanone glycosides are notoriously sensitive to pH and oxidative stress in solution. Under slightly alkaline conditions or in the presence of dissolved oxygen, the C-ring of the flavanone can undergo cleavage (ring-opening) to form chalcone derivatives, which are typically yellow in color. Additionally, protic solvents like methanol can facilitate solvolysis over extended periods at room temperature. Resolution: Never store pinocembrin 7-O-β-D-glucoside in working solutions for long-term use. Aliquot the required amount, dissolve immediately before the assay, and discard the remainder. If solution storage is absolutely necessary, acidify the solvent slightly (e.g., 0.1% Formic Acid in DMSO) to stabilize the C-ring, purge the headspace with Argon, and store at -80°C.

Q3: Does storage temperature significantly impact the stability of this glycoside if it is kept dry? Root Cause (Causality): Yes. Even in the absence of bulk water, thermal energy lowers the activation barrier for auto-oxidation and solid-state degradation. Research on flavanone glycosides in complex matrices confirms that compounds undergo significant degradation when stored at 20°C, 30°C, and 40°C compared to 4°C[2]. High temperatures cause thermal-induced degradation of glycosides to corresponding aglycones, necessitating strict temperature controls[3]. Resolution: Ambient storage (20°C+) is strictly prohibited for long-term archiving. Maintain a strict cold chain (-80°C is optimal for multi-year archiving).

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation profile of flavanone glycosides based on 16-week accelerated stability studies. This data highlights the critical need for strict temperature control.

Storage TemperaturePrimary Degradation PathwayRelative Glycoside Loss (%)Aglycone / Degradant Formation Level
-80°C (Control) None< 1%Undetectable
4°C Minimal Hydrolysis< 5%Negligible
20°C Hydrolysis / Oxidation15% – 25%Moderate
30°C Accelerated Hydrolysis30% – 45%High
40°C Severe Thermal Degradation> 60%Very High

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility and trustworthiness, the following Standard Operating Procedures (SOPs) have been designed as self-validating systems.

Protocol A: Preparation and Aliquoting for Long-Term Storage

Principle: Minimizing freeze-thaw cycles, eliminating ambient moisture, and displacing oxygen to prevent hydrolysis and ring-opening.

  • Solubilization: Dissolve the purified pinocembrin 7-O-β-D-glucoside in a minimal volume of LC-MS grade Methanol/Water (50:50, v/v).

  • Aliquoting: Dispense 1.0 mL aliquots into pre-weighed, amber glass vials. Causality: Amber glass prevents UV-induced radical formation which can trigger oxidation.

  • Lyophilization: Flash-freeze the vials in liquid nitrogen. Lyophilize at -50°C and <0.1 mbar for 48 hours. Causality: Complete sublimation of the solvent matrix removes the primary catalyst for hydrolysis (water).

  • Inert Gas Purging: Backfill the lyophilizer chamber with Argon gas before capping, or manually purge each vial with a gentle stream of Argon. Causality: Argon displaces oxygen, preventing oxidative C-ring opening.

  • Sealing and Storage: Cap vials tightly, wrap the seals with Parafilm, and store at -80°C in a desiccated secondary container.

Self-Validation Check: Re-dissolve one lyophilized aliquot in analytical grade methanol and run an HPLC-UV assay at 280 nm. The purity must remain ≥98% with the aglycone peak area ≤0.5% relative to the main peak. If the aglycone exceeds 0.5%, the lyophilization process induced thermal/hydrolytic stress, and the batch must be re-purified.

Protocol B: Stability-Indicating HPLC-UV/MS Assay

Principle: A validated method to baseline-resolve pinocembrin 7-O-β-D-glucoside from its primary degradant (pinocembrin aglycone) using reverse-phase chromatography.

  • Sample Preparation: Reconstitute one storage vial in 1.0 mL of LC-MS grade Methanol immediately prior to injection. Vortex for 10 seconds.

  • Chromatographic Setup: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Maintains an acidic pH to prevent C-ring opening during the run).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection: Monitor UV absorbance at 280 nm (optimal for flavanones) and configure the mass spectrometer for ESI+ mode to detect the parent ion [M+H]+ at m/z 419 and the aglycone fragment at m/z 257.

Self-Validation Check: Inject a mixed standard containing both pinocembrin 7-O-β-D-glucoside and pinocembrin aglycone. The resolution ( Rs​ ) between the two peaks must be ≥ 2.0. If Rs​ < 2.0, adjust the gradient slope or check column integrity before analyzing your storage samples.

References

  • Comprehensive Analysis of Phenolic Constituents, Biological Activities, and Derived Aroma Differences of Penthorum chinense Pursh Leaves after Processing into Green and Black Tea. MDPI.[Link]

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. National Institutes of Health (NIH) / PMC.[Link]

  • Thermal Degradation of Flavonol Glycosides in Noni Leaves During Roasting. ResearchGate.[Link]

Sources

Troubleshooting

Analytical Support Center: Optimizing Mobile Phase Gradients for Pinocembrin 7-O-β-D-glucoside

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline resolution for complex flavanone glycosides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline resolution for complex flavanone glycosides. Pinocembrin 7-O-β-D-glucoside (often referred to as pinocembroside) presents a unique chromatographic challenge. Its structural duality—a bulky, polar β-D-glucopyranosyl moiety attached to a highly hydrophobic, unsubstituted B-ring flavanone core—creates complex, multi-modal retention dynamics on reversed-phase stationary phases.

This guide is designed to move beyond simple "recipes." Here, we explore the causality behind gradient optimization, providing you with self-validating protocols and troubleshooting logic to ensure robust, reproducible separations.

Part 1: Baseline Methodology & Self-Validating Protocol

To establish a reliable baseline, we must exploit both hydrophobic and dipole-dipole interactions. A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) approach utilizing a Pentafluorophenyl (PFP) or high-density C18 column is the industry standard for this class of compounds .

Step-by-Step Protocol: UHPLC Gradient Method
  • Stationary Phase Selection: Install a PFP or C18 column (e.g., 4.6 × 100 mm, 2.7 µm). Causality: PFP columns offer alternative retention mechanisms, specifically π-π interactions and enhanced dipole-dipole recognition, which are critical for resolving positional isomers of flavonoids that a standard C18 might co-elute.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water with 0.1% (v/v) formic acid.

    • Solvent B: LC-MS grade Acetonitrile (ACN).

    • Causality: The phenolic hydroxyl groups on the pinocembrin core are weakly acidic (pKa ~ 7.5). Adding 0.1% formic acid lowers the mobile phase pH to ~2.7, ensuring the analyte remains fully protonated and neutral, which prevents secondary interactions with residual silanols on the silica support .

  • System Parameters: Set the flow rate to 0.8 mL/min, column compartment temperature to 30 °C, and UV detection at 280 nm (optimal for the flavanone backbone).

The Self-Validating System Suitability Test (SST)

A protocol is only as reliable as its internal validation. Before analyzing complex biological matrices (e.g., plant extracts or engineered E. coli media ), you must prove the gradient's selectivity.

  • The Test: Inject a 1:1 binary standard mixture of pinocembrin 7-O-β-D-glucoside and its aglycone, pinocembrin.

  • The Validation Logic: Because the glycoside possesses a highly polar sugar moiety, it must elute significantly earlier than the hydrophobic aglycone. A successful, validated method will yield a resolution ( Rs​ ) > 2.0 between these two peaks. If Rs​ < 2.0, your initial gradient slope is too steep, and the organic modifier is overpowering the stationary phase's retention capabilities.

Part 2: Quantitative Data & Gradient Parameters

The following table outlines an optimized, multi-step linear gradient designed to separate pinocembrin 7-O-β-D-glucoside from closely related phenolic interferences.

Table 1: Step-Gradient Optimization Matrix for Flavanone Glycosides
Time (min)Solvent A (0.1% FA in H2O)Solvent B (ACN)Flow Rate (mL/min)Chromatographic Purpose
0.0 95%5%0.8Initial sample loading and focusing.
10.0 90%10%0.8Slow ramp to resolve highly polar matrix components.
15.0 80%20%0.8Critical Elution Window: Pinocembrin glycosides elute here.
20.0 65%35%0.8Moderate ramp to elute intermediate polarity flavonoids.
30.0 25%75%0.8Steep ramp to elute hydrophobic aglycones (e.g., pinocembrin).
32.0 5%95%0.8Column wash step to remove lipophilic contaminants.
35.0 95%5%0.8Re-equilibration (Minimum 10 Column Volumes).

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for pinocembrin 7-O-β-D-glucoside, and how do I fix it?

Application Scientist Insight: Peak tailing (Asymmetry factor > 1.5) in phenolic glycosides is rarely a gradient issue; it is a secondary interaction issue. It occurs when the weakly acidic phenolic groups interact with unreacted, ionized silanol groups (-SiO⁻) on the stationary phase. Solution:

  • Verify that your Mobile Phase A contains exactly 0.1% formic acid. If the pH drifts upward, the analyte will partially ionize, causing peak distortion.

  • If the mobile phase is correct, the column may be degrading. Switch to an end-capped C18 column or a column with a positively charged surface modification designed to repel basic compounds and mask underlying silanols.

Q2: Pinocembrin 7-O-β-D-glucoside is co-eluting with other flavonoid glycosides (e.g., naringenin-7-O-glucoside). How should I adjust the gradient?

Application Scientist Insight: Co-elution of structurally similar flavanone glycosides indicates insufficient selectivity ( α ). Because their overall hydrophobicities are nearly identical, you cannot rely on simple organic concentration (%B) to separate them. You must exploit subtle differences in their hydrogen-bonding capacities. Solution:

  • Flatten the slope: Identify the exact elution percentage (e.g., 18% B). Modify the gradient to hold isocratically at 15% B for 5 minutes before slowly ramping to 20% B.

  • Change the modifier: Substitute Acetonitrile with Methanol. Methanol is a protic solvent and provides entirely different hydrogen-bonding selectivity, which is often the key to resolving critical flavonoid pairs.

Q3: I am experiencing retention time (RT) drift across multiple injections. Is my pump failing?

Application Scientist Insight: While a failing proportioning valve can cause RT drift, when working with polar glycosides, the most common culprit is inadequate column re-equilibration. The highly aqueous initial conditions (95% A) require time to properly re-wet the stationary phase pores. Solution: Ensure your post-run equilibration time is at least 10 column volumes (CV). For a standard 4.6 × 100 mm column, the CV is approximately 1.0 mL. At a flow rate of 0.8 mL/min, you must program at least 12.5 minutes of equilibration at 5% B before the next injection.

Part 4: Visualizing the Chromatographic Logic

To assist in your method development, review the following decision trees and mechanistic pathways. (Note: Diagrams are optimized for a maximum width of 760px).

GradientLogic Start Analyze Chromatogram (Pinocembrin 7-O-glucoside) Q1 Peak Tailing Factor > 1.5? Start->Q1 A1 Add 0.1% Formic Acid to Mobile Phase A & B Q1->A1 Yes Q2 Co-elution with Aglycone or other Flavonoids? Q1->Q2 No A1->Q2 A2 Decrease Initial %B & Flatten Gradient Slope Q2->A2 Yes Q3 Retention Time Drifting? Q2->Q3 No A2->Q3 A3 Increase Equilibration Time to >10 Column Volumes Q3->A3 Yes End Method Validated Q3->End No A3->End

Troubleshooting workflow for optimizing flavanone glycoside chromatography.

InteractionPathway Analyte Pinocembrin 7-O-β-D-glucoside Sub1 Flavanone Aglycone Core Analyte->Sub1 Sub2 β-D-Glucosyl Moiety Analyte->Sub2 Int1 Hydrophobic / π-π Interactions Sub1->Int1 Int2 Hydrogen Bonding / Dipole Interactions Sub2->Int2 StatPhase Stationary Phase (C18 or PFP) Int1->StatPhase Drives Retention MobPhase Mobile Phase (H2O/ACN Gradient) Int2->MobPhase Drives Elution

Chromatographic retention and elution mechanisms for pinocembrin 7-O-glucoside.

References

  • Comprehensive Analysis of Phenolic Constituents, Biological Activities, and Derived Aroma Differences of Penthorum chinense Pursh Leaves after Processing into Green and Black Tea. Foods / PubMed Central. Available at:[Link]

  • Phytochemical Composition of the Decoctions of Greek Edible Greens (Chórta) and Evaluation of Antioxidant and Cytotoxic. Molecules / PubMed Central. Available at:[Link]

  • Engineering a Robust Escherichia coli W Platform for Scalable Production of Flavonoid-O-Glucosides. Microbial Cell Factories / PubMed Central. Available at:[Link]

Optimization

Technical Support Center: Overcoming Low Bioavailability of Pinocembrin 7-O-beta-D-glucoside (P7G) In Vivo

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating Pinocembrin 7-O-beta-D-glucoside (P7G). This guide is designed to provide in-depth technical assista...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating Pinocembrin 7-O-beta-D-glucoside (P7G). This guide is designed to provide in-depth technical assistance and practical solutions to the common challenges associated with the low in vivo bioavailability of this promising flavonoid glycoside. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively and advance your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bioavailability of P7G.

Q1: What is Pinocembrin 7-O-beta-D-glucoside (P7G) and why is its bioavailability a concern?

A1: Pinocembrin 7-O-beta-D-glucoside (P7G) is a flavonoid glycoside found in various plants, including Penthorum chinense Pursh.[1][2] It has demonstrated several promising pharmacological activities, such as hepatoprotective effects.[1][2][3] However, like many flavonoid glycosides, P7G exhibits low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation in its intact form.[1][2] This can lead to a discrepancy between promising in vitro results and poor in vivo efficacy, hindering its clinical development.[4]

Q2: What are the primary factors contributing to the low bioavailability of P7G?

A2: The low bioavailability of P7G is primarily attributed to its extensive metabolism in the gastrointestinal (GI) tract. After oral administration, P7G is largely converted to its aglycone form, pinocembrin (PCB).[1][2] This deglycosylation is a crucial step for absorption and is mediated by intestinal enzymes and, significantly, the gut microbiota.[5][6] While the resulting aglycone, PCB, is more lipophilic and can be absorbed, the parent P7G molecule has limited permeability across the intestinal epithelium.[7] Furthermore, both P7G and PCB can be subject to phase II metabolism, forming glucuronidated and sulfated conjugates, which are then readily excreted.[3][8]

Q3: Is the aglycone, pinocembrin (PCB), the primary active form in vivo after oral P7G administration?

A3: Pharmacokinetic studies in rats have shown that after oral administration of P7G, the plasma concentration of its metabolite, PCB, is significantly higher (approximately 4-fold) than that of the parent P7G.[1][2] This strongly suggests that a significant portion of the pharmacological activity observed after oral P7G administration may be attributable to the absorbed PCB.[1][2] Therefore, when designing in vivo experiments, it is crucial to consider the bioactivity of both P7G and PCB.

Q4: How does the sugar moiety (glucose) of P7G affect its absorption?

A4: The sugar moiety plays a critical role in the absorption of flavonoid glycosides. Generally, flavonoid aglycones are more readily absorbed via passive diffusion due to their higher lipophilicity.[6][7] However, certain flavonoid glucosides can be actively transported across the intestinal brush border by the sodium-dependent glucose transporter 1 (SGLT1).[6][9] Once inside the enterocyte, they can be hydrolyzed to their aglycone by cytosolic β-glucosidase.[5][6] While this provides a potential absorption pathway for glucosides, the efficiency can be variable, and the majority of many flavonoid glycosides still rely on deglycosylation in the gut lumen by microbial enzymes before the aglycone can be absorbed.[10]

Troubleshooting Experimental Challenges

This section provides a question-and-answer guide to address specific issues you may encounter during your in vivo experiments with P7G.

Issue 1: Inconsistent or low plasma concentrations of P7G and its metabolite, PCB, after oral administration.

  • Question: We are observing highly variable and generally low plasma levels of both P7G and PCB in our animal studies. What could be the cause, and how can we improve this?

  • Answer & Troubleshooting Steps:

    • Vehicle Selection: The poor aqueous solubility of P7G and PCB can lead to incomplete dissolution in the dosing vehicle, resulting in inconsistent absorption.

      • Recommendation: For preclinical studies, consider using a vehicle that enhances solubility, such as a mixture of polyethylene glycol (PEG) 400, propylene glycol, and water, or a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na). It is essential to perform solubility studies to determine the optimal vehicle for your desired dose.

    • Gut Microbiota Variability: The composition of the gut microbiota can vary significantly between individual animals, even within the same cohort. Since gut bacteria are crucial for the deglycosylation of P7G to PCB, this variability can lead to inconsistent absorption.

      • Recommendation: To minimize this variability, ensure that all animals are sourced from the same vendor, housed under identical conditions, and provided with the same diet. For more controlled studies, consider using animals with a defined gut microbiota or co-administering a broad-spectrum antibiotic cocktail to assess the impact of microbial metabolism (though this will likely reduce PCB formation).

    • Fasting State: The presence of food in the GI tract can affect the absorption of flavonoids.

      • Recommendation: Standardize the fasting period for all animals before oral administration (e.g., overnight fasting with free access to water). This will reduce variability in gastric emptying and intestinal transit times.

Issue 2: Poor correlation between in vitro potency and in vivo efficacy.

  • Question: P7G shows excellent activity in our cell-based assays, but we are not observing the expected therapeutic effect in our animal models. What should we investigate?

  • Answer & Troubleshooting Steps:

    • Inadequate Target Site Exposure: The low oral bioavailability is the most likely reason for the lack of in vivo efficacy. The concentration of P7G and its active metabolite, PCB, at the target tissue may be below the therapeutic threshold.

      • Recommendation: Conduct a pilot pharmacokinetic (PK) study to determine the plasma and, if possible, tissue concentrations of both P7G and PCB after oral administration of your intended therapeutic dose. A sensitive and validated analytical method, such as UPLC-MS/MS, is essential for accurate quantification.[1][2][11] The PK data will reveal if the exposure is insufficient.

    • Consider the Active Metabolite: Your in vitro assays may have been conducted with P7G, but the primary circulating compound in vivo is PCB.

      • Recommendation: Perform parallel in vitro assays with both P7G and PCB to compare their potency. It is possible that PCB is less active, or that both contribute to the overall effect. This information is critical for interpreting your in vivo results.

    • Alternative Administration Routes: To bypass the first-pass metabolism in the gut, consider alternative routes of administration for initial efficacy studies.

      • Recommendation: Intravenous (IV) administration of P7G will provide 100% bioavailability of the parent compound and can help determine if the compound is inherently active in vivo when sufficient systemic exposure is achieved.[1][2] However, be aware that IV administration will result in a different metabolite profile compared to oral dosing.

Issue 3: Difficulty in accurately quantifying P7G and PCB in biological samples.

  • Question: We are struggling with the sensitivity and reproducibility of our analytical method for P7G and PCB in plasma. What are the key considerations for method development?

  • Answer & Troubleshooting Steps:

    • Method of Detection: Due to the low concentrations expected in plasma, a highly sensitive analytical technique is required.

      • Recommendation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying low levels of small molecules in complex biological matrices.[1][2][11] It offers excellent selectivity and sensitivity.

    • Sample Preparation: Efficient extraction of the analytes from the plasma matrix is crucial for accurate quantification.

      • Recommendation: Solid-phase extraction (SPE) is a robust method for cleaning up plasma samples and concentrating the analytes.[11] Alternatively, a simple protein precipitation with acetonitrile can be effective.[12] It is important to optimize the extraction recovery for both P7G and PCB.

    • Internal Standard (IS): The use of an appropriate internal standard is critical for correcting for variability in sample processing and instrument response.

      • Recommendation: Ideally, a stable isotope-labeled version of P7G or PCB should be used. If these are not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be employed. For example, other flavonoids like genistein have been used as an IS.[1]

    • Conjugate Hydrolysis: A significant portion of PCB may be present as glucuronide or sulfate conjugates in plasma.

      • Recommendation: To measure the total aglycone concentration, treat the plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the free PCB before extraction.[13]

Strategies for Enhancing Bioavailability

For researchers looking to improve the in vivo performance of P7G or its aglycone, several formulation strategies can be explored. These approaches primarily focus on improving the solubility and absorption of the poorly soluble pinocembrin.

StrategyMechanism of ActionReported Improvement for Pinocembrin
Nanoformulations
Polymeric MicellesEncapsulate the lipophilic compound in the hydrophobic core, increasing solubility and stability in the GI tract.2.61 to 5.3-fold increase in oral bioavailability.[4][14]
LiposomesEncapsulation within a lipid bilayer can protect the compound from degradation and facilitate absorption.1.9-fold increase in bioavailability and prolonged half-life.[14][15]
Complexation
Lecithin ComplexesForms a more lipophilic complex that enhances solubility in both aqueous and lipid environments, improving membrane permeability.Significantly improves water and lipid solubility.[4]
Cyclodextrin ComplexesThe hydrophobic inner cavity of cyclodextrins encapsulates the compound, increasing its aqueous solubility.A potential strategy for improving solubility.[16]

Experimental Protocols

Protocol 1: Preparation of a Pinocembrin-Lecithin Complex

This protocol describes a straightforward method to enhance the solubility of pinocembrin, the active metabolite of P7G.

Materials:

  • Pinocembrin (PCB)

  • Lecithin

  • Tetrahydrofuran (THF)

  • Nitrogen gas

  • Lyophilizer

Procedure:

  • Dissolve 100 mg of pinocembrin and 200 mg of lecithin in 50 mL of THF in a round-bottom flask.[4]

  • Stir the mixture at room temperature (25°C) for 4 hours to ensure complete complexation.[4]

  • Remove the THF completely by purging with a gentle stream of nitrogen gas. This should result in a thin film on the flask wall.

  • Freeze the flask containing the complex in a dry ice/acetone bath or a -80°C freezer.

  • Lyophilize the frozen complex overnight to obtain a dry powder.[4]

  • The resulting pinocembrin-lecithin complex can be reconstituted in an aqueous vehicle for in vivo administration.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This assay is a standard method to predict the intestinal absorption of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • P7G and PCB test compounds

  • Lucifer yellow (as a marker for paracellular transport integrity)

  • UPLC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Before the experiment, wash the cell monolayer with pre-warmed HBSS.

  • Add the test compound (P7G or PCB dissolved in HBSS, typically at a concentration of 10-100 µM) to the apical (A) chamber.

  • Add fresh HBSS to the basolateral (B) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS.

  • At the end of the experiment, take a sample from the apical chamber.

  • Analyze the concentration of the compound in all samples using a validated UPLC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

  • Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

Visualizations

P7G_Metabolism_and_Absorption cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation P7G Pinocembrin 7-O-glucoside (P7G) SGLT1 SGLT1 Transporter P7G->SGLT1 Minor Pathway Microbiota Gut Microbiota (Deglycosylation) P7G->Microbiota Extensive P7G_inside P7G SGLT1->P7G_inside CBG Cytosolic β-glucosidase P7G_inside->CBG PCB_inside Pinocembrin (PCB) CBG->PCB_inside PhaseII Phase II Enzymes (UGTs, SULTs) PCB_inside->PhaseII PCB_circ PCB PCB_inside->PCB_circ Metabolites PCB-Glucuronides PCB-Sulfates PhaseII->Metabolites Metabolites_circ Metabolites Metabolites->Metabolites_circ PCB_lumen Pinocembrin (PCB) Microbiota->PCB_lumen PCB_lumen->PCB_inside Passive Diffusion Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Problem Low in vivo efficacy of P7G due to poor bioavailability Formulation Formulation Development (e.g., Nanoformulation, Lipid Complex) Problem->Formulation Structural Structural Modification (Pro-drug approach) Problem->Structural CoAdmin Co-administration (e.g., with absorption enhancers) Problem->CoAdmin Solubility Solubility & Stability Testing Formulation->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability PK_Study Pharmacokinetic (PK) Study in Animal Model Permeability->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study Outcome Improved Therapeutic Effect Efficacy_Study->Outcome

Caption: Workflow for enhancing P7G bioavailability.

References

  • Pan, H., et al. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. PMC. Available from: [Link]

  • Hollman, P. C. H., et al. (1999). The sugar moiety is a major determinant of the absorption of dietary flavonoid glycosides in man. SciSpace. Available from: [Link]

  • Nakamura, Y., et al. (2020). Absorption pathway of dietary flavonoids: the potential roles of the lymphatic transport in the intestine. Functional Foods in Health and Disease. Available from: [Link]

  • Hollman, P. C. H. (2009). Absorption, Bioavailability, and Metabolism of Flavonoids. Taylor & Francis. Available from: [Link]

  • Wang, S., et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. PMC. Available from: [Link]

  • Guo, W. W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports. Available from: [Link]

  • Yan, B., et al. (2014). Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies. PubMed. Available from: [Link]

  • Guo, W. W., et al. (2016). In-vivo Absorption of pinocembrin-7-O-β-D-glucoside in Rats and Its In-Vitro Biotransformation. PubMed. Available from: [Link]

  • World J Methodol. (2025). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. Available from: [Link]

  • World J Methodol. (2025). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. PMC. Available from: [Link]

  • Liu, X., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. MDPI. Available from: [Link]

  • Rodriguez, A., et al. (2022). Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Preparation, in-vitro and in-vivo evaluation of pinocembrin-loaded TPGS modified liposomes with enhanced bioavailability and antihyperglycemic activity. Available from: [Link]

  • Chen, X., et al. (2024). Metabolite identification and excretion of pinocembrin-7-O-β-D-glucoside in rats by UHPLC/MS. PubMed. Available from: [Link]

  • Sayre, C. L., et al. (2015). Pre-Clinical Pharmacokinetic and Pharmacodynamic Characterization of Selected Chiral Flavonoids: Pinocembrin and Pinostrobin. Semantic Scholar. Available from: [Link]

  • Biomedical and Pharmacology Journal. (2025). Computational Investigation of Pinocembrin as a Multi-Target Ligand: A Molecular Docking Study. Available from: [Link]

  • The Journal of Physical Chemistry B. (2023). Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin – An Isolated Flavonoid from Honey and Propolis. ACS Publications. Available from: [Link]

  • Rasool, M., et al. (2013). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. PMC. Available from: [Link]

  • Rasool, M., et al. (2013). Review Article Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. Semantic Scholar. Available from: [Link]

  • Wong, P. L., et al. (n.d.). Pinocembrin: Insights into the Resources, Biosynthesis, Bioavailability, Safety, Biological Activities and Pharmacology. OUCI. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Determination of diosmetin-7- o -β-d-glucoside in rat plasma by UPLC–MS/MS. Available from: [Link]

  • Sornalak, T., et al. (2025). Inhibitory Effect of Boesenbergia rotunda and Its Major Flavonoids, Pinostrobin and Pinocembrin on Carbohydrate Digestive Enzymes and Intestinal Glucose Transport in Caco-2 Cells. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Pinocembrin 7-O-β-D-Glucoside Analytical Workflows

Welcome to the advanced analytical support center for Pinocembrin 7-O-β-D-glucoside (PCBG) . As a major bioactive flavanone glycoside isolated from Penthorum chinense Pursh, PCBG is heavily investigated for its hepatopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced analytical support center for Pinocembrin 7-O-β-D-glucoside (PCBG) . As a major bioactive flavanone glycoside isolated from Penthorum chinense Pursh, PCBG is heavily investigated for its hepatoprotective and neuroprotective pharmacokinetics[1]. However, its unique structural properties—specifically its labile glycosidic bond and limited aqueous solubility—frequently introduce severe standard curve calibration errors during HPLC and LC-MS/MS quantification.

This guide is designed for drug development scientists to mechanistically diagnose and resolve these chromatographic failures.

Diagnostic Workflow: Calibration Error Isolation

G A Calibration Error Detected (Pinocembrin 7-O-β-D-glucoside) B1 Non-Linearity at ULOQ A->B1 B2 Poor Reproducibility (R² < 0.99) A->B2 B3 Peak Tailing / Integration Errors A->B3 C1 Check Micro-precipitation (Solvent Mismatch) B1->C1 C2 Check Detector Saturation Limit B1->C2 C3 Assess Hydrolysis to Pinocembrin Aglycone B2->C3 C4 Verify Autosampler Temp (Set to 4°C) B2->C4 C5 Buffer Mobile Phase (0.1% Formic Acid) B3->C5 C6 Check Column Frit for Blockage B3->C6 D Re-run System Suitability & Validate Curve C1->D C2->D C3->D C4->D C5->D C6->D

Diagnostic workflow for identifying and resolving Pinocembrin 7-O-β-D-glucoside calibration errors.

Mechanistic Troubleshooting & FAQs

Q: Why does my standard curve exhibit non-linearity (flattening) at the Upper Limit of Quantification (ULOQ)? A: This plateau effect is typically driven by transient micro-precipitation at the column head. PCBG requires strong organic solvents like DMSO for high-concentration stock preparation (e.g., up to 200 mM)[2]. When a high-concentration standard containing excess DMSO is injected directly into a highly aqueous initial mobile phase (e.g., 95% water), the sudden shift in the dielectric constant causes the hydrophobic flavanone core to precipitate out of solution[3]. Causality & Solution: Precipitation reduces the effective concentration of the analyte entering the stationary phase, causing the signal to flatten. To resolve this, ensure that intermediate and final standard dilutions are prepared in a solvent that closely matches the initial mobile phase composition[4], keeping the final DMSO concentration below 1%[5].

Q: Why is the R² of my calibration curve degrading over the course of an overnight autosampler run? A: The β-D-glucoside bond at the 7-position of the pinocembrin core is highly susceptible to spontaneous hydrolysis. Over time, especially in unbuffered aqueous solutions at room temperature, Pinocembrin 7-O-β-D-glucoside degrades into its aglycone, pinocembrin (PCB)[2]. Causality & Solution: As the intact glycoside hydrolyzes, the concentration of the standard progressively decreases from the first injection to the last, skewing the linear regression. You must maintain the autosampler at 4°C to suppress the reaction kinetics of this hydrolysis[5].

Q: Why am I experiencing severe peak tailing, which is causing inconsistent area integration across my calibration points? A: Peak tailing for phenolic compounds is governed by secondary chemical interactions. The free hydroxyl group at the C-5 position of the pinocembrin core acts as a strong hydrogen bond donor, interacting with unendcapped, residual silanol groups on silica-based C18 stationary phases[3]. Causality & Solution: These secondary interactions create a mixed-mode retention mechanism, causing a fraction of the analyte molecules to elute slower than the main band. To fix this, add a volatile organic acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases. This suppresses the ionization of the phenolic hydroxyls and masks residual silanols, ensuring a sharp, Gaussian peak shape for accurate integration[4].

Self-Validating Calibration Protocol: LC-MS/MS

To guarantee scientific integrity, a standard curve cannot simply be prepared and assumed correct; it must continuously prove its own validity. This protocol utilizes stable-isotope Internal Standards (IS) to correct for injection variability and Quality Control (QC) bracketing to detect in-run degradation.

Step 1: Primary Stock Solubilization

  • Weigh 2.0 mg of Pinocembrin 7-O-β-D-glucoside reference standard (purity ≥98%).

  • Dissolve completely in 1.0 mL of LC-MS grade DMSO to yield a 2.0 mg/mL stock solution[2]. Causality: The crystalline lattice of flavanone glycosides strongly resists aqueous hydration. DMSO is required to fully disrupt these intermolecular forces before introduction to aqueous systems[5].

Step 2: Matrix-Matched Serial Dilution

  • Prepare a working solution by diluting the stock 1:100 into a 50% Methanol / 50% Water diluent.

  • Perform serial dilutions to create calibration levels spanning 1 to 5000 ng/mL[2]. Causality: Diluting in a solvent mixture that mimics the initial mobile phase prevents solvent shock and subsequent micro-precipitation at the column inlet[3].

Step 3: Internal Standard (IS) Integration

  • Spike a constant concentration of an internal standard (e.g., Naringenin-d4) into every calibration standard, blank, and unknown sample. Causality: The IS normalizes variations in ESI ionization efficiency and autosampler injection volume. If the absolute peak area of the IS fluctuates by >5%, it immediately flags a hardware or matrix suppression issue.

Step 4: Chromatographic Acquisition

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes[2].

  • Autosampler Temp: Strictly maintained at 4°C[5].

Step 5: The Validation Engine (System Suitability & QC Bracketing)

  • Inject a System Suitability Test (SST) sample (mid-level standard, e.g., 500 ng/mL) six times prior to the run. The %RSD of the peak area must be < 2.0%.

  • Insert Quality Control (QC) samples (Low, Mid, High) after every 10 sample injections and at the very end of the sequence. Causality: If the terminal QC samples deviate by >15% from their nominal concentration, the system automatically invalidates the run, proving that either glycoside hydrolysis or instrument drift occurred during the sequence.

Quantitative Data: System Suitability & Troubleshooting Matrix

Use the following quantitative thresholds to evaluate the health of your standard curve. Failure to meet these metrics requires immediate corrective action based on the underlying chemical causality.

Validation MetricAcceptable RangeMechanistic Cause of FailureCorrective Action
Linearity (R²) ≥ 0.995Hydrolysis of the glycosidic bond; Detector saturation at ULOQ.Chill autosampler to 4°C; Reduce maximum injection volume or ULOQ.
LLOQ Accuracy 80% - 120%Analyte adsorption to glass vial walls; Poor ionization efficiency.Use silanized glass vials; Optimize ESI source temperature and gas flow.
IS Peak Area %RSD ≤ 5.0%Matrix ion suppression; Variable injection volume; Pump seal leaks.Utilize matrix-matched diluents; Inspect and replace worn pump seals.
Carryover (Blank) ≤ 20% of LLOQAnalyte precipitation on the column frit or injector needle[3].Implement a strong wash solvent (e.g., 90% ACN / 10% DMSO) for the needle wash.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioavailability Guide: Pinocembrin Aglycone vs. Pinocembrin 7-O-β-D-Glucoside

Executive Summary & Mechanistic Overview Pinocembrin, a major flavonoid aglycone found abundantly in propolis, exhibits potent neuroprotective, antioxidant, and anti-inflammatory properties[1][2]. However, its clinical t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Pinocembrin, a major flavonoid aglycone found abundantly in propolis, exhibits potent neuroprotective, antioxidant, and anti-inflammatory properties[1][2]. However, its clinical translation is often hampered by poor aqueous solubility, leading to suboptimal oral bioavailability. To circumvent this, glycosylation strategies—specifically synthesizing or extracting pinocembrin 7-O-β-D-glucoside—are employed to enhance hydrophilicity[3][4].

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles, absorption mechanisms, and experimental evaluation protocols for pinocembrin aglycone versus its 7-O-glucoside derivative.

Causality in Structural Modification

The addition of a glucose moiety at the C-7 position fundamentally alters the molecule's physicochemical properties:

  • Solubility: The hydroxyl groups on the sugar ring drastically increase aqueous solubility, facilitating rapid dissolution in the gastrointestinal (GI) tract[4].

  • Permeability: While the aglycone readily crosses the lipophilic enterocyte membrane via passive diffusion, the bulky, hydrophilic glucoside cannot. It relies on either active transport (e.g., SGLT1) or, more commonly, enzymatic hydrolysis by lactase-phlorizin hydrolase (LPH) at the brush border or by gut microbiota (β-glucosidases) to release the permeable aglycone[5][6].

Absorption and Metabolism Pathways

To understand the bioavailability differences, we must map the distinct absorption routes. The aglycone is subject to rapid phase II metabolism (glucuronidation/sulfation) and efflux, whereas the glucoside acts as a prodrug, delaying the time to maximum concentration (Tmax) due to the required hydrolysis step[5]. Furthermore, pinocembrin is a known inhibitor of CYP1A2, which can lead to drug-drug interactions[7][8].

Absorption A Pinocembrin 7-O-glucoside (High Aqueous Solubility) B Gut Microbiota / LPH (β-glucosidase cleavage) A->B Hydrolysis in GI Tract D Intestinal Epithelium (Enterocyte Absorption) A->D SGLT1 Transport (Minor) C Pinocembrin Aglycone (High Passive Permeability) B->C Aglycone Release C->D Passive Diffusion E Systemic Circulation (Bioavailable Fraction) D->E Portal Vein Transport F Hepatic Metabolism (Phase II & CYP1A2 Interaction) E->F First-Pass Effect

Intestinal absorption and metabolism pathways of pinocembrin and its glucoside.

Physicochemical and Pharmacokinetic Comparison

The following table synthesizes the quantitative differences between the two forms based on in vivo and in vitro models.

ParameterPinocembrin (Aglycone)Pinocembrin 7-O-β-D-Glucoside
Molecular Weight 256.25 g/mol 418.39 g/mol
Aqueous Solubility Poor (< 0.1 mg/mL)High (Significantly enhanced by glycosylation)[3][4]
Intestinal Permeability (Papp) High (Passive diffusion)Low (Requires hydrolysis or active transport)
Tmax (Oral) Rapid (typically < 1 hour)Delayed (due to biotransformation requirements)[5]
Cmax (IV Administration) 0.28 – 2.46 μg/mL (Dose-dependent, 20-150 mg)[1]N/A (Typically administered orally)
Half-life (T1/2) 40 – 55 min (Rapid elimination)[1]Prolonged (Sustained release via gut microbiota)[6]
Metabolic Liability High (Rapid glucuronidation, CYP1A2 inhibition)[7][8]Moderate (Protected until hydrolyzed)

Note: Pinocembrin exhibits linear plasma pharmacokinetics and is well-tolerated intravenously up to 120 mg/day in healthy adults[1][2].

Experimental Methodologies for Bioavailability Assessment

To objectively compare these two compounds, a robust, self-validating experimental workflow is required. The following protocol integrates in vitro permeability assays with in vivo PK studies, ensuring data integrity through internal controls.

Protocol 1: In Vitro Caco-2 Permeability Assay

Rationale: Evaluates the transport mechanism (passive vs. active) and the impact of the glucoside moiety on epithelial traversal.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 μm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow differentiation into an enterocyte-like phenotype.

  • Integrity Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; a basolateral LY apparent permeability (Papp) of <1×10−6 cm/s confirms tight junction integrity.

  • Transport Experiment:

    • Add Pinocembrin or Pinocembrin 7-O-glucoside (10 μM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or basolateral (B) chamber for B-to-A transport.

    • Incubate at 37°C on an orbital shaker.

  • Sampling & Analysis: Withdraw 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer. Quantify using LC-MS/MS.

  • Data Interpretation: Calculate Papp. An efflux ratio (Papp B-A / Papp A-B) > 2 indicates active efflux involvement.

Protocol 2: In Vivo Pharmacokinetic Study (Rat Model)

Rationale: Determines the actual systemic exposure (AUC, Cmax) and the rate of in vivo hydrolysis of the glucoside.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with free access to water.

  • Dosing:

    • Group A: Intravenous pinocembrin (e.g., 5 mg/kg in PEG400/saline) to establish baseline clearance and volume of distribution[7][8].

    • Group B: Oral pinocembrin (e.g., 50 mg/kg suspended in 0.5% CMC-Na).

    • Group C: Oral pinocembrin 7-O-glucoside (equimolar dose to Group B).

  • Blood Sampling: Collect blood (~200 μL) via the jugular vein at 0, 5, 15, 30, 45, 60, 120, 240, 360, and 480 minutes post-dose into heparinized tubes.

  • Sample Preparation (Self-Validating Step): Spike plasma with a known concentration of an internal standard (e.g., hesperetin) to correct for extraction recovery variations. Perform liquid-liquid extraction using ethyl acetate. Centrifuge, dry the organic layer under nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Quantification: Analyze samples using a validated LC-MS/MS method (MRM mode) to detect both the intact glucoside and the released aglycone[9].

Workflow Step1 Compound Preparation (Aglycone vs Glucoside) Step2 In Vitro Permeability (Caco-2 Monolayer + TEER check) Step1->Step2 Step3 In Vivo PK Study (Rat Model, Oral/IV dosing) Step1->Step3 Step5 LC-MS/MS Quantification (MRM Mode) Step2->Step5 Papp & Efflux Ratio Step4 Plasma Sampling & Internal Standard Spiking Step3->Step4 Step4->Step5 Extraction Recovery Step6 PK Parameter Calculation (AUC, Cmax, Tmax, t1/2) Step5->Step6

Step-by-step experimental workflow for comparative pharmacokinetic evaluation.

Strategic Recommendations for Drug Development

The choice between developing the aglycone or the glucoside depends heavily on the target indication and preferred route of administration:

  • Intravenous & Acute Neuroprotection: Pinocembrin aglycone is highly suitable for IV formulations (e.g., for ischemic stroke) due to its linear pharmacokinetics, rapid onset, and ability to passively cross the blood-brain barrier[1][2][10].

  • Oral Formulations & Sustained Release: Pinocembrin 7-O-β-D-glucoside is vastly superior for oral solid dosage forms. Its high aqueous solubility ensures complete dissolution in the gastric fluid[3][4]. The subsequent reliance on gut microbiota for hydrolysis acts as a natural sustained-release mechanism, potentially smoothing out the Cmax peak and extending the therapeutic window[6].

  • Drug-Drug Interactions (DDIs): Developers must account for pinocembrin's potent inhibition of CYP1A2[7][8]. Co-administration with CYP1A2 substrates (e.g., caffeine, tacrine) significantly elevates their systemic exposure[8]. The glucoside form may mitigate acute hepatic CYP inhibition by slowing the absorption rate of the active aglycone.

Sources

Comparative

Comparative Neuroprotective Efficacy of Pinocembrin Aglycone vs. Glycosides: A Preclinical Development Guide

Executive Summary & Structural Pharmacology Pinocembrin (5,7-dihydroxyflavanone) is a prominent flavonoid aglycone widely recognized for its potent neuroprotective, anti-oxidative, and anti-inflammatory properties[1]. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

Pinocembrin (5,7-dihydroxyflavanone) is a prominent flavonoid aglycone widely recognized for its potent neuroprotective, anti-oxidative, and anti-inflammatory properties[1]. In the landscape of neurotherapeutics, particularly for ischemic stroke and neurodegenerative diseases like Alzheimer's (AD), the structural state of a flavonoid—whether as a free aglycone or a sugar-bound glycoside—dictates its pharmacokinetic viability and pharmacodynamic efficacy[2].

As drug development professionals, we must navigate the dichotomy between solubility and permeability . Pinocembrin in its natural aglycone form is highly lipophilic, allowing it to rapidly cross the blood-brain barrier (BBB) via passive diffusion[3]. Conversely, flavonoid glycosides (engineered or naturally occurring variants) exhibit enhanced aqueous solubility, which simplifies oral and intravenous formulation, but they typically suffer from restricted direct BBB penetrance. Glycosides often function as prodrugs, requiring enzymatic hydrolysis by gut microbiota (e.g., β-glucosidases) to release the active aglycone before systemic absorption and CNS entry[2].

Mechanistic Pathways of Neuroprotection

The neuroprotective supremacy of the pinocembrin aglycone is rooted in its pleiotropic target engagement within the central nervous system. Once across the BBB, the aglycone acts through three primary self-validating axes:

  • Anti-Inflammatory Axis (TLR4/NF-κB): Pinocembrin directly inhibits Toll-like receptor 4 (TLR4) signaling, thereby preventing the M1 polarization of microglia and suppressing the downstream release of pro-inflammatory cytokines such as TNF-α and IL-1β[4].

  • Anti-Oxidant Axis (Nrf2/ARE): It mitigates oxidative stress by activating the Nrf2/ARE pathway, which upregulates endogenous antioxidant enzymes (e.g., SOD) and reduces reactive oxygen species (ROS)[1],[3].

  • Anti-Apoptotic Axis (Mitochondrial Integrity): Pinocembrin preserves mitochondrial membrane potential, inhibits the release of cytochrome C, and downregulates pro-apoptotic markers like Bax and Caspase-3[5],[3].

Pathway Aglycone Pinocembrin (Aglycone) TLR4 TLR4 / NF-κB Aglycone->TLR4 Inhibits Nrf2 Nrf2 / ARE Aglycone->Nrf2 Activates Mito Mitochondrial Integrity Aglycone->Mito Preserves Glycoside Pinocembrin Glycoside Gut Gut Microbiota (β-glucosidases) Glycoside->Gut Oral Admin Gut->Aglycone Hydrolysis Outcome Neuroprotection (Ischemia/AD Models) TLR4->Outcome ↓ Inflammation Nrf2->Outcome ↓ Oxidative Stress Mito->Outcome ↓ Apoptosis

Mechanistic pathways of Pinocembrin aglycone in mediating neuroprotection.

Quantitative Comparison: Aglycone vs. Glycoside

To objectively evaluate these compounds for clinical translation, we must analyze their physicochemical and biological profiles. The table below synthesizes the causality behind their respective drug development trajectories.

ParameterPinocembrin AglyconePinocembrin GlycosidesCausality & Impact on Drug Development
Molecular Structure 5,7-dihydroxyflavanoneAglycone + Sugar moietyGlycosylation increases the polar surface area and steric hindrance, fundamentally altering pharmacokinetics[2].
Aqueous Solubility Low (Lipophilic)High (Hydrophilic)Glycosides are easier to formulate into stable aqueous solutions; aglycones often require cyclodextrin inclusion complexes[5].
BBB Permeability High (Passive Diffusion)Low (Requires hydrolysis)Aglycones achieve rapid CNS therapeutic concentrations[3]. Glycosides act as delayed-release prodrugs.
Primary Absorption Rapid (Small Intestine)Delayed (Large Intestine)Glycosides require gut microbiota for cleavage, resulting in a delayed Tmax​ and potentially lower Cmax​ [2].
In Vitro Efficacy HighLowIn isolated cellular assays lacking metabolizing enzymes, glycosides fail to engage intracellular targets effectively.

Self-Validating Experimental Protocols

To rigorously compare the neuroprotective efficacy of the aglycone versus the glycoside, researchers must employ a dual-tiered experimental approach. Relying solely on in vitro data will generate false negatives for the glycoside due to the absence of gut microbiota.

Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Rationale: This model isolates cellular neuroprotective mechanisms independent of systemic pharmacokinetics, allowing us to evaluate direct target engagement (e.g., mitochondrial protection)[1].

  • Step 1: Primary Culture: Isolate primary cortical neurons from E18 rat embryos. Causality: Immortalized cell lines do not accurately reflect the metabolic vulnerability of primary neurons.

  • Step 2: OGD Induction: Replace culture media with glucose-free Earle's balanced salt solution and incubate in a hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 2 hours.

  • Step 3: Reoxygenation & Dosing: Return cells to normoxic conditions with standard media. Concurrently administer Pinocembrin Aglycone (10-50 µM) or Glycoside.

  • Step 4: Endpoint Assays: Quantify cell viability using CCK-8 assays and measure intracellular ROS via DCFDA fluorescence. Expected Result: The aglycone will show dose-dependent rescue; the glycoside will show minimal efficacy unless pre-hydrolyzed.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO)

Rationale: The MCAO model validates the pharmacokinetic disparities between the two forms. It quantifies actual CNS penetrance and functional recovery following an ischemic event[3].

  • Step 1: Surgical Occlusion: Induce transient focal cerebral ischemia in adult male Sprague-Dawley rats using an intraluminal filament for 90 minutes.

  • Step 2: Reperfusion & Dosing: Withdraw the filament. Administer the test compounds either intravenously (IV) or orally (PO) at the onset of reperfusion. Causality: IV administration of the aglycone bypasses first-pass metabolism for immediate neuroprotection.

  • Step 3: TTC Staining: At 24 hours post-reperfusion, sacrifice the animals, section the brains, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Causality: TTC delineates metabolically active tissue (red) from the infarcted core (white).

  • Step 4: Neurological Scoring: Assess motor and cognitive deficits using the modified Garcia score.

Workflow Prep Compound Prep (Aglycone vs Glycoside) InVitro In Vitro OGD/R (Primary Neurons) Prep->InVitro InVivo In Vivo MCAO (Rodent Model) Prep->InVivo Assay1 CCK-8 & ROS (Direct Target) InVitro->Assay1 Assay2 TTC Staining (Infarct Volume) InVivo->Assay2 Data Efficacy Comparison Assay1->Data Assay2->Data

Self-validating experimental workflow for evaluating neuroprotective efficacy.

Conclusion

For acute neuroprotective indications such as ischemic stroke, where immediate BBB penetration and target engagement are critical, Pinocembrin aglycone remains the superior clinical candidate[1],[3]. While glycosylation solves formulation solubility challenges, the resulting pharmacokinetic delay and reliance on microbiome-mediated hydrolysis render glycosides better suited for chronic, prophylactic neuroprotection rather than acute intervention[2].

References

  • Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug Source: MDPI URL:[Link]

  • Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia Source: PubMed Central (PMC) / NIH URL:[Link]

  • Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis Source: PubMed / NIH URL:[Link]

  • The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pinocembrin 7-O-beta-D-glucoside

As a Senior Application Scientist, I design laboratory protocols that prioritize both operator safety and downstream assay integrity. While in vivo pharmacological studies demonstrate that naturally derived flavonoids li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory protocols that prioritize both operator safety and downstream assay integrity. While in vivo pharmacological studies demonstrate that naturally derived flavonoids like Pinocembrin 7-O-β-D-glucoside exhibit low systemic toxicity, potent antioxidant properties, and high physiological tolerability[1][2][3], handling the pure, concentrated powder in a laboratory environment presents distinct operational risks.

Airborne particulate exposure, cross-contamination of sensitive analytical assays (such as LC-MS/MS pharmacokinetic profiling), and potential mucosal irritation necessitate a strict, self-validating Personal Protective Equipment (PPE) and handling protocol. This guide provides the definitive operational and disposal plan for handling this compound.

Physicochemical Hazard Profile & Risk Assessment

Although classified as a non-hazardous substance under Regulation (EC) No 1272/2008, the generation of micro-dust during weighing and reconstitution is the primary vector for exposure[4]. Standard laboratory safety dictates strict adherence to precautionary statements to prevent respiratory and ocular irritation.

Table 1: Physicochemical Properties and Operational Implications

ParameterSpecificationOperational Implication
Chemical Name Pinocembrin 7-O-β-D-glucosideTarget analyte verification
CAS Number 75829-43-5[5]Unique identifier for SDS retrieval and inventory tracking
Molecular Formula C21H22O9[4]High molecular weight glycoside
GHS Classification Non-hazardous (EC No 1272/2008)[4]Baseline safety; however, dust control remains critical
Precautionary Codes P260, P262, P280[4]Mandates barrier PPE, respiratory protection, and avoidance of dust inhalation
Solubility Profile DMSO, Ethyl Acetate, Acetone[6]Dictates the use of chemical-resistant nitrile gloves over latex

The PPE Matrix and Mechanistic Causality

We do not wear PPE simply to check a compliance box; we wear it to protect the integrity of the scientist and the sample. Every piece of equipment serves a specific mechanistic purpose when handling Pinocembrin 7-O-β-D-glucoside.

  • Respiratory Protection (N95 or FFP2 Particulate Respirator):

    • Causality: Pinocembrin 7-O-β-D-glucoside is supplied as a fine powder. When opening the vial, static charge and ambient air currents can easily aerosolize the compound. Inhalation of flavonoid dust can cause mechanical irritation to the respiratory tract[4].

  • Hand Protection (Powder-Free Nitrile Gloves, ≥4 mil):

    • Causality: Because flavonoids are poorly soluble in water, reconstitution requires organic solvents like DMSO or Ethyl Acetate[6]. Nitrile provides superior chemical resistance to these solvents compared to standard latex, preventing transdermal solvent transport.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: Prevents micro-particulates from contacting the ocular mucosa. Standard safety glasses with side shields are insufficient against airborne dust clouds[4].

  • Body Protection (Flame-Retardant, Anti-Static Lab Coat):

    • Causality: Anti-static properties prevent the fine powder from adhering to the scientist's sleeves, mitigating the risk of transporting the compound outside the designated handling zone.

Step-by-Step Operational Workflow

To ensure safety and prevent material loss, follow this self-validating protocol for dispensing and reconstituting the powder.

Phase 1: Environmental & PPE Preparation

  • Workspace Validation: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational.

    • Causality: Drafts from standard lab HVAC systems can aerosolize fine powders. A controlled airflow environment prevents inhalation and satisfies the P260 requirement[4].

  • Don PPE: Execute the donning sequence: Lab coat N95 Respirator Goggles Nitrile Gloves.

Phase 2: Handling and Dispensing 3. Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing micro-spatula and the microbalance draft shield.

  • Causality: Glycoside powders are highly prone to electrostatic dispersion, which can lead to sample loss and environmental contamination.
  • Weighing: Carefully transfer the powder using the micro-spatula.
  • Self-Validation Step: Wait for the balance to stabilize for 5 seconds before recording the weight to ensure no micro-currents are disturbing the powder bed.
  • Reconstitution: Add the required volume of solvent (e.g., DMSO) directly to the weighing boat or transfer tube inside the hood.
  • Causality: Wetting the powder immediately eliminates the aerosolization hazard, transitioning the compound into a safer liquid state for downstream assays.

Phase 3: Doffing and Decontamination 6. Workspace Decontamination: Wipe down the balance and surrounding area with a lint-free wipe dampened with 70% ethanol or soap and water[4]. 7. Doffing: Remove gloves inside out to encapsulate any microscopic powder residue. Wash hands thoroughly with soap and water[4].

HandlingWorkflow Start Start Procedure PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Vent Transfer to Fume Hood PPE->Vent Static Discharge Static Vent->Static Weigh Weigh Powder Static->Weigh Solvent Add Solvent (DMSO) Weigh->Solvent Decon Decontaminate Area Solvent->Decon

Dispensing workflow for Pinocembrin 7-O-β-D-glucoside powder.

Spill Response and Disposal Plan

If a powder spill occurs outside the fume hood, immediate containment is required to prevent the spread of particulates into the general laboratory environment.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder with footwear.

  • PPE Verification: Ensure your N95 respirator and chemical goggles are securely fitted before approaching the spill.

  • Containment (Wet Wipe Method): Do not dry sweep or vacuum, as this generates hazardous dust clouds. Instead, dampen a highly absorbent paper towel with water or a mild soap solution[4].

  • Collection: Gently place the dampened towel over the spill to trap the powder. Wipe inward from the edges to the center to prevent spreading.

  • Disposal: Place the contaminated wipes into a sealed, labeled chemical waste container. Confine washing water and dispose of it complying with local environmental regulations[4].

SpillResponse Spill Powder Spill Detected Evac Isolate Area Spill->Evac PPE Verify PPE Integrity Evac->PPE Wet Wet Wipe Method (No Dry Sweeping) PPE->Wet Dispose Seal in Chem Waste Wet->Dispose Wash Wash with Soap/Water Dispose->Wash

Step-by-step spill response protocol for powder containment.

References

  • Angene Chemical. "Pinocembrin 7-O-beta-D-glucoside(CAS# 75829-43-5)". Angene International Limited. URL:[Link]

  • MySkinRecipes. "Pinocembrin 7-O-beta-D-glucoside - Product Description". MySkinRecipes. URL: [Link]

  • National Institutes of Health (NIH). "Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate". PMC. URL: [Link]

  • National Institutes of Health (NIH). "An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials". PMC. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinocembrin 7-O-beta-D-glucoside
Reactant of Route 2
Pinocembrin 7-O-beta-D-glucoside
© Copyright 2026 BenchChem. All Rights Reserved.